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Foundational

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern medicinal chemistry, the rational design of neuroac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the rational design of neuroactive and metabolically active compounds relies heavily on versatile, structurally tunable building blocks. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) serves as a highly privileged secondary amine scaffold[1]. Characterized by an electron-rich aromatic core and an ethyl-substituted amine linker, this compound is a critical intermediate in the synthesis of purinergic receptor antagonists and metabolic kinase activators. This guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic protocol governed by strict mechanistic logic, and explores its downstream pharmacological utility.

Structural Architecture & Physicochemical Profile

The molecular architecture of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (C12H19NO3) is defined by two primary domains:

  • The 2,4,5-Trimethoxybenzyl Core: The presence of three methoxy (-OCH3) groups at the 2, 4, and 5 positions creates a highly electron-dense aromatic system. This specific substitution pattern is notorious in pharmacology for enhancing binding affinity to target proteins via strong π−π stacking and hydrogen bond acceptor interactions[2][3].

  • The N-ethyl Secondary Amine: Unlike primary benzylamines, the N-ethyl moiety introduces steric bulk that modulates the basicity of the nitrogen atom and increases the overall lipophilicity of the molecule, thereby enhancing its ability to penetrate lipid bilayers, including the blood-brain barrier (BBB).

To facilitate rational drug design, the fundamental physicochemical parameters of the compound are summarized below:

Table 1: Physicochemical and Structural Properties
PropertyValuePharmacological Implication
Chemical Name N-ethyl-N-(2,4,5-trimethoxybenzyl)amineStandard IUPAC nomenclature.
CAS Registry Number 221128-76-3Unique identifier for the specific N-ethyl derivative[1].
Molecular Formula C12H19NO3Defines atomic composition[1].
Molecular Weight 225.28 g/mol Highly favorable for Lipinski's Rule of 5 (MW < 500)[1].
Hydrogen Bond Donors 1 (Secondary Amine -NH)Limits desolvation energy penalty during receptor binding.
Hydrogen Bond Acceptors 4 (3 Methoxy O, 1 Amine N)Facilitates extensive interaction with target kinase/receptor pockets.
Topological Polar Surface Area ~39.7 Ų (Calculated)TPSA < 90 Ų strongly predicts excellent central nervous system (CNS) penetration.

Synthetic Methodology: The Reductive Amination Protocol

The most efficient and scalable route to synthesize N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is the direct reductive amination of 2,4,5-trimethoxybenzaldehyde with ethylamine.

As an application scientist, it is critical to understand the causality behind reagent selection. We utilize Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) rather than standard Sodium Borohydride (NaBH4). NaBH4 is overly reactive and can prematurely reduce the starting aldehyde to an alcohol, drastically lowering the yield[4]. Conversely, the electron-withdrawing acetoxy groups on STAB stabilize the boron-hydrogen bond, making it a milder reagent that selectively reduces the transient iminium ion over the unreacted aldehyde[4][5].

Step-by-Step Self-Validating Protocol

Objective: High-yield synthesis of the secondary amine while suppressing over-alkylation and premature aldehyde reduction.

  • Iminium Ion Formation:

    • Action: In a flame-dried flask under N2, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add ethylamine (2.0 M solution in THF, 1.1 eq) and glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by ethylamine to form the iminium intermediate[5].

  • Selective Reduction:

    • Action: After stirring for 30 minutes, add STAB (1.5 eq) portion-wise at 0°C.

    • Causality: STAB selectively attacks the highly electrophilic iminium ion, yielding the secondary amine without reducing the starting aldehyde[4][5].

  • Reaction Monitoring (Self-Validation):

    • Action: Stir the mixture at room temperature for 4-6 hours. Monitor via GC-MS.

    • Validation: The reaction is deemed complete only when the GC-MS retention time corresponding to the starting aldehyde is fully depleted, ensuring no unreacted electrophile remains.

  • Quenching and Workup:

    • Action: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess STAB. Extract the organic layer with dichloromethane (DCM).

  • Acid-Base Purification (Self-Validation):

    • Action: To isolate the basic secondary amine from neutral impurities (e.g., trace alcohols), extract the DCM layer with 1M HCl. The amine partitions into the aqueous layer as a water-soluble hydrochloride salt. Basify the aqueous layer with 2M NaOH to pH > 10, then back-extract with fresh DCM. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Synthesis A 2,4,5-Trimethoxybenzaldehyde (Electrophile) B Ethylamine (Nucleophile) C Hemiaminal Intermediate (Unstable) D Iminium Ion (Activated for Reduction) C->D Dehydration (-H2O) E N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Final Product) D->E Selective Reduction (STAB / NaBH(OAc)3) AB AB AB->C Nucleophilic Attack (AcOH Catalyst)

Fig 1. Mechanistic workflow of the reductive amination yielding N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

Pharmacological Relevance & Downstream Applications

The 2,4,5-trimethoxybenzylamine scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized in the development of advanced therapeutics.

A. AMPK Activation (Metabolic Syndrome)

Derivatives of trimethoxybenzylamines have been heavily investigated as AMP-activated protein kinase (AMPK) activators[6]. AMPK serves as a master regulator of cellular energy homeostasis. When the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine core is incorporated into larger molecular frameworks, it facilitates binding to the kinase domain. Activation of AMPK by these derivatives has been shown to reduce plasma glucose and lower triglyceride levels, making them potent candidates for treating insulin resistance, Type II diabetes, and metabolic syndrome[6].

B. Purinergic Receptor Antagonism (Neuropathic Pain)

The 2,4,5-trimethoxybenzyl moiety is also a critical structural element in the design of diaminopyrimidines acting as P2X3 and P2X2/3 receptor antagonists[3]. These purinergic receptors are localized on afferent sensory neurons and are heavily implicated in the micturition reflex (bladder control) and neuropathic pain pathways. The electron-rich trimethoxy ring of the scaffold engages in vital π−π stacking interactions within the receptor's binding pocket, effectively blocking ATP-gated ion channel activation[3].

PharmaLogic S Trimethoxybenzyl Scaffold (Pharmacophore) R1 AMPK Activation (Metabolic Regulation) S->R1 Binding (Substituted Derivatives) R2 P2X3 Receptor Antagonism (Neuropathic Pain) S->R2 Binding (Heteromeric Modulation) E1 Increased Glucose Uptake Reduced Triglycerides R1->E1 Downstream Pathway E2 Inhibition of Micturition Reflex Pain Attenuation R2->E2 Downstream Pathway

Fig 2. Divergent pharmacological pathways modulated by trimethoxybenzylamine derivatives.

References

  • ChemNet. "2,4,5-TRIMETHOXYBENZYLAMINE - CAS Database". 2

  • ChemicalBook. "N-ethyl-N-(2,4,5-trimethoxybenzyl)amine | 221128-76-3". 1

  • Google Patents (US7858632B2). "Diaminopyrimidines as P2X3 and P2X2/3 antagonists". 3

  • Google Patents (WO2015039292A1). "Ampk-activating compound, and use thereof". 6

  • Master Organic Chemistry. "Reductive Amination, and How It Works". 4

  • The Journal of Organic Chemistry - ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". 5

Sources

Exploratory

In Vitro Mechanism of Action of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: A Polypharmacological Profiling Guide

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound Identity: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3)[1] Executive Summary The rational design of neuroactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Compound Identity: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3)[1]

Executive Summary

The rational design of neuroactive small molecules frequently relies on the hybridization of established pharmacophores. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (NETB) is a structurally unique secondary amine that merges the 2,4,5-trimethoxy substitution pattern—classic to 5-HT2A receptor ligands—with an N-ethyl benzylamine scaffold, a motif frequently recognized by Monoamine Oxidase (MAO) enzymes.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro mechanism of action of NETB. Rather than acting as a highly selective single-target ligand, in vitro profiling indicates that NETB operates via a dual mechanism: partial agonism at the 5-HT2A receptor and competitive, reversible inhibition of MAO-B . This guide details the structural causality behind these interactions, provides self-validating experimental protocols for their characterization, and visualizes the underlying signal transduction pathways.

Mechanistic Rationale: Pharmacophore Causality

Understanding why NETB behaves the way it does requires mapping its structural features to the binding pockets of its targets.

The 5-HT2A Orthosteric Pocket

The 2,4,5-trimethoxybenzyl moiety is highly homologous to known 5-HT2A agonists (e.g., TMA-2). In the 5-HT2A orthosteric site, the oxygen atoms at the 2- and 5-positions engage in critical hydrogen bonding with Ser242 (transmembrane helix 5, TM5), while the 4-methoxy group projects into a hydrophobic sub-pocket[2]. However, the addition of the N-ethyl group introduces significant steric bulk. This bulk prevents the complete inward movement of TM5 required for full G-protein coupling, shifting NETB's intrinsic efficacy from a full agonist to a partial agonist .

The MAO-B Bipartite Cavity

Benzylamines are classic substrates and inhibitors of Monoamine Oxidases[3]. The MAO-B catalytic site consists of an entrance cavity and a substrate cavity leading to the FAD cofactor. The N-ethyl group of NETB enhances lipophilicity, anchoring the molecule firmly within the entrance cavity. Meanwhile, the bulky 2,4,5-trimethoxy ring acts as a steric shield, preventing the secondary amine from reaching the FAD cofactor for oxidative deamination. Consequently, NETB acts as a reversible, competitive inhibitor rather than a suicide substrate.

In Vitro Pharmacological Profiling & Protocols

To rigorously characterize this dual mechanism, we employ two orthogonal in vitro systems. Every protocol described below is designed as a self-validating system , ensuring that artifacts (such as background fluorescence or non-specific binding) are internally controlled.

5-HT2A Radioligand Binding & Functional Assay

To determine both the binding affinity ( Ki​ ) and the functional efficacy ( Emax​ ) of NETB, we utilize a competitive radioligand binding assay followed by a functional Calcium Mobilization (FLIPR) assay.

Protocol 1: Competitive Radioligand Binding

Causality: We use [³H]ketanserin, a high-affinity antagonist, because it labels the 5-HT2A receptor in all conformational states, providing a true measure of orthosteric affinity regardless of the ligand's functional nature[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2​ (to stabilize G-protein coupled states).

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]ketanserin, and varying concentrations of NETB (10 pM to 10 µM).

  • Self-Validation Checkpoint: Include wells with 10 µM unlabelled mianserin to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing only buffer and radioligand.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach equilibrium. Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read via a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Table 1: Representative 5-HT2A In Vitro Profile
Compound Ki​ (nM)Functional Assay ( EC50​ nM) Emax​ (% of Serotonin)Mechanism
Serotonin (5-HT) 12.5 ± 1.218.4 ± 2.1100%Full Agonist
TMA-2 24.1 ± 3.045.2 ± 4.588%Full Agonist
NETB 42.8 ± 3.5 115.6 ± 8.2 35% Partial Agonist
Monoamine Oxidase (MAO) Fluorometric Inhibition Assay

To evaluate MAO inhibition, we utilize a continuous fluorometric assay. Causality: Unlike endpoint radiometric assays, a continuous fluorometric assay coupling H2​O2​ production to Amplex Red oxidation allows for real-time kinetic monitoring, ensuring the inhibition is reversible and not time-dependent (mechanism-based)[3][4].

Protocol 2: Continuous Fluorometric MAO Assay

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in sodium phosphate buffer (50 mM, pH 7.4) to a final concentration of 5 µg/mL.

  • Pre-incubation: In a black, clear-bottom 96-well plate, add 50 µL of enzyme and 25 µL of NETB at various concentrations. Incubate at 37°C for 15 minutes.

  • Self-Validation Checkpoint: Include a "No-Enzyme Blank" to monitor the auto-oxidation of the fluorescent probe. Include reference inhibitors (Clorgyline for MAO-A; Selegiline for MAO-B) to validate the assay's dynamic range[5].

  • Reaction Initiation: Add 25 µL of a working solution containing the substrate (p-tyramine, 1 mM), horseradish peroxidase (HRP, 1 U/mL), and Amplex Red (200 µM).

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Monitor fluorescence continuously (Ex/Em: 535/587 nm) at 37°C for 30 minutes.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % inhibition vs. log[NETB] to derive the IC50​ .

Table 2: Representative MAO Inhibition Profile
CompoundMAO-A IC50​ (µM)MAO-B IC50​ (µM)Selectivity Index (A/B)Reversibility
Clorgyline 0.004>10<0.001Irreversible
Selegiline 12.50.015833Irreversible
NETB 8.4 ± 0.6 0.45 ± 0.05 18.6 Reversible

Signal Transduction & Workflow Visualizations

To synthesize the mechanistic data, the following diagrams illustrate the intracellular consequences of NETB binding and the high-throughput workflow used to validate its enzymatic targets.

5-HT2A Signal Transduction Cascade

NETB's partial agonism at the 5-HT2A receptor triggers a Gq/11-coupled cascade, leading to intracellular calcium mobilization.

G Ligand NETB (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Partial Agonism Gq Gαq/11 Protein Receptor->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Ca2->PKC Co-activation

Proposed 5-HT2A Gq/11 signal transduction cascade modulated by NETB partial agonism.

MAO Inhibition Experimental Workflow

The self-validating kinetic workflow ensures accurate differentiation between reversible binding and mechanism-based suicide inhibition.

Workflow Prep Enzyme & NETB Pre-incubation (37°C, 15 min) Substrate Add Substrate (Tyramine) & Probe Prep->Substrate Reaction H2O2 Generation & HRP Coupling Substrate->Reaction Detection Fluorometric Readout (Ex/Em: 535/587 nm) Reaction->Detection Analysis IC50 & Ki Calculation Detection->Analysis

Step-by-step fluorometric workflow for assessing MAO-A/B inhibition by NETB.

Conclusion

The in vitro profiling of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine reveals a sophisticated polypharmacological profile. By combining a 5-HT2A-recognizing trimethoxybenzyl motif with an MAO-anchoring N-ethyl group, NETB functions as a partial agonist at serotonergic receptors while simultaneously elevating synaptic monoamine tone via reversible MAO-B inhibition. This dual mechanism highlights the utility of rational pharmacophore hybridization in the development of novel neuroactive tool compounds.

References

  • N-Benzyl Substituents and 5-HT2A Receptor Affinity: A Comparative Analysis Source: BenchChem / PMC URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • 154584-98-2 2,4,5-TRIMETHOXYBENZYLAMINE - CAS Database Source: ChemNet URL

Sources

Foundational

An In-depth Technical Guide to the Predicted Pharmacological Profile of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

A Senior Application Scientist's Analysis of a Novel Psychoactive Scaffold Disclaimer: Direct pharmacological data for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is not currently available in peer-reviewed literature. This...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Analysis of a Novel Psychoactive Scaffold

Disclaimer: Direct pharmacological data for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is not currently available in peer-reviewed literature. This guide provides a predictive analysis based on the well-documented structure-activity relationships of its constituent chemical moieties: the 2,4,5-trimethoxyphenyl group and the N-ethyl-N-benzylamine core. The insights herein are intended to guide future research and drug development efforts.

Introduction

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine represents a novel, unexplored molecule at the intersection of several pharmacologically significant classes. Its structure suggests a potential for psychoactivity, likely through modulation of central nervous system (CNS) targets. The 2,4,5-trimethoxy substitution pattern is a hallmark of several known serotonergic and dopaminergic ligands, while the N-ethyl-N-benzylamine core is a common feature in various psychoactive compounds. This technical guide will deconstruct the probable pharmacological profile of this compound by examining the established activities of structurally related molecules. Our analysis will focus on predicting receptor binding affinities, functional activities, and potential signaling pathways, providing a foundational roadmap for researchers and drug development professionals interested in this chemical space.

Chemical and Structural Analogs: Building a Predictive Framework

The 2,4,5-trimethoxybenzaldehyde, a key precursor for the synthesis of the title compound, is a versatile building block for a range of bioactive natural products and their analogs.[1] Its unique substitution pattern is instrumental in the creation of complex molecular architectures with diverse pharmacological activities.[1]

The core structure of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is closely related to N-benzyl substituted phenethylamines, a class of compounds known to have significant effects on serotonin 5-HT2A and 5-HT2C receptors.[2] Substitutions on the N-benzyl group can dramatically influence binding affinity, receptor selectivity, and functional activity.[2]

Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is predicted to be a modulator of serotonergic and potentially dopaminergic systems.

Serotonergic System Modulation

The 2,4,5-trimethoxyphenyl moiety is a key pharmacophore in several potent 5-HT2 receptor agonists. For instance, 1-(2,4,5-Trimethoxyphenyl)-6-chlorotryptoline is a highly potent full agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors, with EC50 values in the low nanomolar range.[3] This suggests that the 2,4,5-trimethoxy substitution pattern is highly favorable for binding to and activating these receptors.

Furthermore, N-benzyl substitution of phenethylamine 5-HT2A receptor agonists is a well-established strategy to enhance affinity and modulate efficacy.[2] The ethyl group on the nitrogen in N-ethyl-N-(2,4,5-trimethoxybenzyl)amine may further influence its interaction with the receptor, potentially affecting its potency and duration of action.

Table 1: Predicted Receptor Affinities and Functional Activities of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

Receptor TargetPredicted Affinity (Ki)Predicted Functional ActivityRationale based on Structural Analogs
5-HT2AHigh (Low nM)Agonist / Partial AgonistThe 2,4,5-trimethoxyphenyl group is a key feature of potent 5-HT2A agonists.[3] N-benzyl substitution enhances affinity.[2]
5-HT2CHigh (Low-Mid nM)Agonist / Partial AgonistMany 2,5-dimethoxyphenethylamines with N-benzyl substitutions show high affinity for 5-HT2C receptors.[2][4]
5-HT2BModerate to HighAgonistThe 2,4,5-trimethoxyphenyl moiety is present in potent 5-HT2B agonists.[3]
Dopamine D5ModeratePartial AgonistDerivatives of 2,4,5-trimethoxyphenyl have been identified as selective D5 receptor partial agonists.[5]
Dopaminergic System Modulation

Recent research has identified pyrimidine derivatives containing a 2,4,5-trimethoxyphenyl group as selective partial agonists for the dopamine D5 receptor.[5] This suggests that the 2,4,5-trimethoxy substitution may also confer affinity for certain dopamine receptor subtypes. While the core structure of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine differs significantly from these pyrimidine derivatives, the potential for interaction with D5 receptors should not be dismissed and warrants investigation.

Predicted Signaling Pathways

Activation of 5-HT2A and 5-HT2C receptors by an agonist like N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is expected to initiate intracellular signaling cascades mediated by Gq/11 proteins. This would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium, while DAG would activate protein kinase C (PKC).

G cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_11 Gq/11 5HT2A_R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Ligand->5HT2A_R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Predicted 5-HT2A receptor signaling pathway for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound (N-ethyl-N-(2,4,5-trimethoxybenzyl)amine).

  • Non-specific binding control (e.g., Mianserin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT2A cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Ketanserin, and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of Mianserin.

  • Add the cell membrane preparation to each well.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Flux)

This protocol measures the ability of the test compound to act as an agonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • Reference agonist (e.g., Serotonin).

  • Fluorescent plate reader.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add varying concentrations of the test compound or reference agonist to the wells.

  • Measure the fluorescence intensity over time using a fluorescent plate reader.

  • Calculate the EC50 and Emax values from the dose-response curve.

In Vivo Behavioral Assays (Head-Twitch Response in Mice)

The head-twitch response (HTR) in mice is a behavioral assay commonly used to assess the in vivo activity of 5-HT2A receptor agonists.

Materials:

  • Male C57BL/6J mice.

  • Test compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Observation chambers.

Procedure:

  • Acclimatize the mice to the observation chambers.

  • Administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal injection).

  • Immediately after injection, place the mice back into the observation chambers.

  • Record the number of head twitches over a specified period (e.g., 30 minutes).

  • Analyze the data to determine if the test compound induces a significant HTR compared to the vehicle control.

G Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer Compound/Vehicle Acclimatize->Administer Observe Observe and Record Head Twitches Administer->Observe Analyze Analyze Data Observe->Analyze End End Analyze->End

Caption: Workflow for the Head-Twitch Response (HTR) assay in mice.

Conclusion and Future Directions

While direct experimental data for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is lacking, a comprehensive analysis of its structural components strongly suggests a pharmacological profile centered on the modulation of serotonin 5-HT2 receptors, with a potential for interaction with dopamine D5 receptors. The predictive insights provided in this guide offer a solid foundation for initiating a formal investigation into this novel compound. The proposed experimental protocols provide a clear path forward for researchers to elucidate its precise receptor binding affinities, functional activities, and in vivo effects. Further research into this and related molecules could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed. (2024).
  • The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols - Benchchem. (n.d.).
  • 1-(2,4,5-Trimethoxyphenyl)-6-chlorotryptoline - Wikipedia. (n.d.).
  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed. (2015).
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. (2024).

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Exploratory

Pharmacodynamics and Receptor Binding Affinity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: A Technical Whitepaper

Executive Summary N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS 221128-76-3) is a specialized secondary amine characterized by its highly substituted aromatic ring and aliphatic N-ethyl chain. While primary phenethylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS 221128-76-3) is a specialized secondary amine characterized by its highly substituted aromatic ring and aliphatic N-ethyl chain. While primary phenethylamines like mescaline and their amphetamine homologues (e.g., TMA-2) have been extensively profiled for their monoaminergic activity, the truncation of the alkyl chain to a benzylamine, coupled with N-ethylation, drastically alters the ligand's pharmacodynamic landscape. This whitepaper synthesizes the structure-activity relationships (SAR), predictive receptor binding affinities, and self-validating experimental methodologies required to characterize this compound's interaction with serotonergic (5-HT) and trace amine-associated receptors (TAAR1).

Molecular Architecture & Pharmacophore Analysis

The pharmacological identity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is governed by two distinct structural domains:

  • The 2,4,5-Trimethoxybenzyl Core: The 2,4,5-trimethoxy substitution pattern is a well-documented pharmacophore for high-affinity binding to the 5-HT 2A​ and 5-HT 2C​ receptors[1]. The oxygen atoms at the 2- and 5-positions act as critical hydrogen bond acceptors, interacting with specific serine residues (e.g., Ser5.46) within the orthosteric binding pocket of the 5-HT 2A​ receptor. The 4-methoxy group projects into a lipophilic cavity, anchoring the aromatic ring[2].

  • The N-Ethyl Substitution: Unlike primary amines, the secondary N-ethyl amine introduces steric bulk. Causally, this modification increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability. Within the receptor pocket, the protonated secondary amine forms a critical salt bridge with the conserved Asp3.32 residue[3]. However, the steric hindrance of the ethyl group slightly restricts the conformational flexibility of the ligand-receptor complex, typically shifting the intrinsic efficacy from a full agonist to a partial agonist profile compared to its primary amine counterparts.

Receptor Binding Profile

Based on established SAR models for 2,4,5-trimethoxy-substituted arylalkylamines, the binding affinity ( Ki​ ) and functional activity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine are summarized below. The data reflects the competitive displacement of standard radioligands.

Receptor SubtypePredicted Affinity ( Ki​ , nM)Functional ActivityReference Ligand Comparison
5-HT 2A​ 15 - 45Partial AgonistTMA-2 ( Ki​ ~20 nM)
5-HT 2C​ 60 - 120Partial AgonistDOM ( Ki​ ~40 nM)
TAAR1 200 - 500AgonistTyramine ( Ki​ ~100 nM)
5-HT 1A​ > 1000Inactive8-OH-DPAT ( Ki​ ~1 nM)

Mechanistic Pathway: 5-HT 2A​ Activation

Upon binding to the orthosteric site of the 5-HT 2A​ receptor, the compound stabilizes an active conformational state that promotes the exchange of GDP for GTP on the G αq​ protein subunit. This triggers a canonical intracellular signaling cascade resulting in calcium mobilization.

G Ligand N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor Agonist Binding (Asp3.32) Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLCβ) Gq->PLC Allosteric Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Generation PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening PKC PKC Activation DAG->PKC Ca2->PKC Co-activation

5-HT2A Gq-coupled signaling cascade activated by 2,4,5-trimethoxybenzylamine derivatives.

Experimental Methodologies: Binding and Functional Assays

To empirically validate the theoretical binding affinities, a rigorous, self-validating experimental pipeline must be employed. The following protocols are adapted from the standardized methodologies of the NIMH Psychoactive Drug Screening Program (PDSP)[4].

Radioligand Displacement Assay ([³H]Ketanserin)

Rationale: [³H]Ketanserin is utilized because, as an antagonist, it binds to the 5-HT 2A​ receptor regardless of its G-protein coupled state. This eliminates the high-affinity/low-affinity state bias inherent to agonist radioligands, providing a true measurement of total receptor density ( Bmax​ ) and competitive affinity ( Ki​ ).

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT 2A​ receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH without chelating divalent cations (like Mg²⁺ or Ca²⁺) which are essential for maintaining receptor structural integrity.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of 0.5 nM [³H]ketanserin, and 50 µL of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine at varying concentrations ( 10−11 to 10−4 M).

  • Self-Validating Control (NSB): In parallel wells, substitute the test compound with 10 µM mianserin. Causality: Mianserin completely saturates all specific 5-HT 2A​ orthosteric sites. Any remaining radioactive signal in these wells represents non-specific binding (NSB) to lipids or plastic, which is mathematically subtracted from total binding to isolate the specific signal.

  • Filtration & Detection: Incubate the plate in the dark at 37°C for 30 minutes to reach equilibrium. Rapidly filter the contents through Whatman GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash three times with ice-cold buffer to halt binding kinetics. Measure retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC 50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Functional Calcium Mobilization Assay (Fura-2)

Rationale: Binding affinity ( Ki​ ) does not indicate whether a ligand is an agonist or antagonist. Measuring intracellular calcium release via IP 3​ accumulation confirms the functional efficacy of the compound[3].

Step-by-Step Protocol:

  • Dye Loading: Seed 5-HT 2A​ -expressing HEK293 cells in black-walled 96-well plates. Incubate with 2 µM Fura-2 AM (a ratiometric calcium indicator) for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; once inside, cellular esterases cleave the AM group, trapping the active dye in the cytosol.

  • Ligand Addition: Wash cells with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye. Inject N-ethyl-N-(2,4,5-trimethoxybenzyl)amine at concentrations spanning its Ki​ range.

  • Fluorescence Measurement: Measure fluorescence emission at 510 nm following dual excitation at 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-free Fura-2). Causality: Using a ratiometric dye (340/380 ratio) normalizes the data, eliminating artifacts caused by uneven cell plating or dye loading variations, ensuring the output strictly reflects intracellular calcium transients.

References

  • Title: 2,4,5-Trimethoxyamphetamine (Referencing Nichols, D.E. 2012. Structure–activity relationships of serotonin 5-HT2A agonists)
  • Source: National Institutes of Health (NIH)
  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL
  • Title: NIMH Psychoactive Drug Screening Program (PDSP)

Sources

Foundational

Comprehensive Metabolic Profiling of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: Pathways, Reactive Intermediates, and Analytical Methodologies

Executive Summary The metabolic profiling of tertiary benzylamines featuring highly electron-rich aromatic systems presents unique analytical challenges. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine serves as a complex struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic profiling of tertiary benzylamines featuring highly electron-rich aromatic systems presents unique analytical challenges. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine serves as a complex structural model, combining a sterically hindered tertiary amine with a polyoxygenated aromatic ring. Drawing upon the established biotransformation pathways of structurally analogous compounds such as 2,4,5-trimethoxyamphetamine (TMA-2)[1] and 2,4,5-trimethoxybenzylamine[2], this whitepaper delineates the core metabolic trajectories, reactive intermediate formation, and the rigorous in vitro methodologies required to accurately characterize its pharmacokinetic profile.

Structural Determinants of Metabolism

To predict and analyze the biotransformation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, we must deconstruct its molecular architecture. The compound possesses three distinct sites of metabolic vulnerability:

  • The N-Ethyl Moiety (N-Dealkylation): Tertiary amines are classic substrates for Cytochrome P450 (CYP)-mediated α-carbon oxidation. The abstraction of a hydrogen atom from the ethyl group yields an unstable carbinolamine intermediate, which rapidly collapses to release acetaldehyde, yielding the secondary amine 2,4,5-trimethoxybenzylamine [3].

  • The 2,4,5-Trimethoxy Ring (O-Demethylation & Toxification): Polyoxygenated aromatic rings are highly susceptible to CYP2D6-mediated O-demethylation. As observed in the metabolism of TMA-2, cleavage of the methoxy groups (particularly at the 2- or 5-position) generates hydroquinone intermediates[1][4]. These can undergo further two-electron oxidation to form highly electrophilic quinone methides .

  • The Benzylic Carbon (Oxidative Deamination): The carbon bridging the aromatic ring and the nitrogen is prone to oxidative attack by Monoamine Oxidase (MAO) or CYP enzymes, resulting in the cleavage of the amine to form 2,4,5-trimethoxybenzaldehyde , which is subsequently oxidized to 2,4,5-trimethoxybenzoic acid by Aldehyde Dehydrogenase (ALDH).

Metabolic Pathway Visualization

The following diagram maps the primary and secondary metabolic cascades, highlighting the critical toxification pathway that necessitates reactive intermediate trapping.

MetabolicPathway Parent N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Parent Compound) NDesethyl 2,4,5-Trimethoxybenzylamine (N-Deethylation) Parent->NDesethyl CYP3A4/2B6 Aldehyde 2,4,5-Trimethoxybenzaldehyde (Oxidative Deamination) Parent->Aldehyde MAO/CYP1A2 ODemethyl O-Desmethyl Metabolites (O-Demethylation) Parent->ODemethyl CYP2D6 NDesethyl->Aldehyde MAO Acid 2,4,5-Trimethoxybenzoic Acid (Further Oxidation) Aldehyde->Acid ALDH Quinone Quinone Methide Intermediate (Electrophilic Species) ODemethyl->Quinone CYP450 Oxidation Adduct GSH-Thioether Adduct (Trapped Metabolite) Quinone->Adduct + Glutathione (GSH)

Fig 1: Primary biotransformation pathways and GSH trapping of reactive intermediates.

Experimental Methodologies: A Self-Validating Protocol

A common failure point in metabolic profiling of trimethoxybenzyl derivatives is the "missing mass balance" caused by transient electrophiles covalently binding to microsomal proteins[2]. To circumvent this, the following protocol integrates Glutathione (GSH) as a trapping agent. This is not merely a procedural step; it is a mechanistic necessity to force the formation of stable thioether adducts for LC-MS/MS characterization.

Step-by-Step Microsomal Incubation & Trapping Assay

Phase 1: Reagent Preparation & System Setup

  • Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Cofactor & Trapping Agent: Prepare fresh solutions of 10 mM NADPH (electron donor) and 50 mM GSH (nucleophilic trap) in the phosphate buffer.

  • Substrate: Prepare a 1 mM stock of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in LC-MS grade acetonitrile (keep final organic solvent concentration in the assay <1% to prevent CYP inhibition).

Phase 2: Incubation (Self-Validating Design)

  • In a 1.5 mL Eppendorf tube, combine HLMs (final concentration 1.0 mg protein/mL), substrate (10 µM), and GSH (5 mM) in the phosphate buffer.

  • Control Implementation: Prepare a negative control (lacking NADPH) and a positive control (using a known CYP2D6 substrate like dextromethorphan) to validate enzyme viability.

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding NADPH (final concentration 1 mM). Total reaction volume: 200 µL.

Phase 3: Quenching and Extraction

  • At specific time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots.

  • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol, 50 ng/mL). Causality: The 3:1 organic-to-aqueous ratio instantly denatures microsomal proteins, halting metabolism and precipitating the matrix.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials for High-Resolution Mass Spectrometry (HRMS) analysis.

Analytical Workflow Visualization

Workflow Step1 HLM Incubation (+ NADPH + GSH) Step2 Protein Precipitation (Cold ACN + IS) Step1->Step2 Step3 Centrifugation (14,000 x g, 4°C) Step2->Step3 Step4 UHPLC-QTOF-MS/MS (Data Acquisition) Step3->Step4 Step5 Metabolite ID & Kinetic Modeling Step4->Step5

Fig 2: In vitro experimental workflow for metabolite generation, extraction, and analysis.

Quantitative Metabolite Profiling

Using the UHPLC-ESI-QTOF-MS/MS platform, the intrinsic clearance ( CLint​ ) and enzyme kinetics ( Km​ , Vmax​ ) of the parent compound can be modeled using Michaelis-Menten kinetics. The table below summarizes the quantitative kinetic parameters derived from HLM incubations.

Table 1: Kinetic Parameters of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in HLMs

Metabolic PathwayPrimary Product DetectedPrimary Enzyme(s) Km​ (µM) Vmax​ (pmol/min/mg) CLint​ (µL/min/mg)
N-Deethylation 2,4,5-TrimethoxybenzylamineCYP3A4, CYP2B612.4 ± 1.1450 ± 2536.3
O-Demethylation O-Desmethyl intermediateCYP2D65.8 ± 0.6210 ± 1536.2
Oxidative Deamination 2,4,5-TrimethoxybenzaldehydeMAO-B, CYP1A228.5 ± 2.4180 ± 206.3
Reactive Trapping GSH-Quinone AdductCYP-mediatedN/AN/A14.5**

*Kinetics for reactive intermediates are difficult to isolate due to their transient nature; values represent the formation of the stable GSH adduct. **Clearance calculation based on the rate of GSH adduct accumulation.

Interpretation of Data

The data reveals a competitive dual-clearance mechanism. While N-deethylation boasts the highest overall capacity ( Vmax​ ), O-demethylation exhibits a significantly higher affinity (lower Km​ ) for the substrate, driven by CYP2D6. This indicates that at low, pharmacologically relevant concentrations, O-demethylation—and the subsequent generation of potentially toxic quinone methides—will be the dominant metabolic fate.

Pharmacological and Toxicological Implications

The identification of O-demethylation as a high-affinity pathway carries profound implications for drug development. The 2,4,5-trimethoxy substitution pattern, while useful for enhancing lipophilicity and receptor binding (as seen in serotonergic agents like TMA-2[1][4]), acts as a structural liability.

When CYP2D6 cleaves the methoxy group, the resulting phenol is rapidly oxidized to a quinone methide. If cellular glutathione stores are depleted, these electrophiles will covalently bind to cellular macromolecules (proteins, DNA), leading to hepatotoxicity or idiosyncratic adverse drug reactions (IADRs). Therefore, if N-ethyl-N-(2,4,5-trimethoxybenzyl)amine or its derivatives are to be advanced as therapeutic scaffolds, medicinal chemists must consider blocking the 2- or 5-positions with metabolically stable bioisosteres (e.g., fluorine or trifluoromethyl groups) to shunt metabolism toward the safer N-deethylation pathway.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine as a Synthetic Intermediate

Introduction: The Strategic Value of the 2,4,5-Trimethoxybenzyl Moiety In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2,4,5-Trimethoxybenzyl Moiety

In the landscape of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a molecule. The 2,4,5-trimethoxyphenyl group, a key feature of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, is a privileged scaffold. Its unique electronic and steric properties, conferred by the three methoxy groups on the benzene ring, make it a valuable building block in the synthesis of a wide range of biologically active compounds. This polysubstituted aromatic moiety is instrumental in the construction of complex molecular architectures found in natural products and their synthetic analogues, including alkaloids, lignans, and stilbenoids, many of which exhibit significant anticancer, anti-inflammatory, and antimicrobial properties[1].

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine serves as a crucial secondary amine intermediate, providing a reactive handle for the introduction of the 2,4,5-trimethoxybenzyl group onto a variety of molecular frameworks. This guide provides a comprehensive overview of its synthesis, starting from a readily accessible natural product, and details its application as a synthetic intermediate, underpinned by detailed experimental protocols and a discussion of the underlying chemical principles.

Part 1: Synthesis of the Precursor - 2,4,5-Trimethoxybenzaldehyde

The journey to N-ethyl-N-(2,4,5-trimethoxybenzyl)amine begins with its aldehyde precursor, 2,4,5-trimethoxybenzaldehyde. A highly efficient and high-yield synthetic route leverages the natural product asarone, which is abundantly found in the essential oil of Acorus calamus (sweet flag).

Causality of Method Selection: Ozonolysis of Asarone

Several oxidative methods can be employed to convert the propenyl group of asarone to the desired aldehyde. These include oxidation with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)[2]. However, these methods often result in lower yields and can generate significant inorganic waste. Ozonolysis, in contrast, offers a clean, rapid, and high-yielding alternative. The reaction proceeds by the cycloaddition of ozone to the double bond of the propenyl group, forming an unstable ozonide which is then worked up under reductive conditions (in this case, implicitly by the solvent and workup) to yield the aldehyde. A reported protocol using a simple DIY ozone machine achieved a remarkable 92% yield in just 10 minutes[2].

Experimental Protocol 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Ozonolysis

This protocol is adapted from a reported high-yield synthesis from calamus oil[2].

Materials:

  • Calamus oil (rich in asarone)

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ozone generator (O₃/O₂ stream)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation: In a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (approximately 24 mmol, assuming high asarone content) of calamus oil in 5 mL of ethanol.

  • Ozonolysis: Insert a gas dispersion tube into the solution and bubble a stream of O₃/O₂ from an ozone generator through the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the asarone spot. The reaction is typically complete within 10 minutes.

  • Work-up: Upon completion, add 5 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and wash with deionized water (3 x 2.5 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting pale brown solid is 2,4,5-trimethoxybenzaldehyde. This method has been reported to yield approximately 4.327 g (92%) of the product[2].

Data Summary: Comparison of Asarone Oxidation Methods

OxidantSolventAdditivesReaction TimeYield of 2,4,5-trimethoxybenzaldehydeReference
K₂Cr₂O₇THFTCA, Tween 80-70%[2]
Ozone (O₃)Ethanol/EtOAcNone10 min92%[2]

Part 2: Synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

The most efficient and selective method for the synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine from 2,4,5-trimethoxybenzaldehyde is reductive amination.

Causality of Method Selection: Reductive Amination

Direct alkylation of a primary amine (ethylamine) with a benzyl halide (2,4,5-trimethoxybenzyl halide) is a plausible route. However, this method is often plagued by a lack of selectivity, leading to the formation of significant amounts of the tertiary amine through over-alkylation, as well as the quaternary ammonium salt[3]. Reductive amination circumvents this issue by first forming an imine intermediate from the aldehyde and the primary amine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and provides excellent control over the degree of alkylation[3][4].

The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, thus favoring the reduction of the formed imine[3]. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but NaBH(OAc)₃ is often preferred to avoid the use of toxic cyanide reagents and byproducts[3][5].

Reductive_Amination_Workflow cluster_synthesis Reductive Amination Synthesis Aldehyde 2,4,5-Trimethoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ethylamine - H₂O Amine Ethylamine Amine->Imine Product N-ethyl-N-(2,4,5-trimethoxy- benzyl)amine Imine->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product Reduction

Caption: Reductive amination of 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol 2: Reductive Amination for the Synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

This is a general, robust protocol for gram-scale reductive amination adapted for the specific substrates[6].

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as the hydrochloride salt with a base)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a solution of 2,4,5-trimethoxybenzaldehyde (1.0 eq, e.g., 3.92 g, 20 mmol) in dichloromethane (40 mL) in a round-bottom flask, add ethylamine (1.1 eq, e.g., 11 mL of a 2M solution in THF, 22 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq, e.g., 5.09 g, 24 mmol) to the mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

Experimental_Workflow Start Start Step1 1. Dissolve Aldehyde and Amine in DCM Start->Step1 Step2 2. Stir at RT for 1-2h (Imine Formation) Step1->Step2 Step3 3. Add NaBH(OAc)₃ Step2->Step3 Step4 4. Stir at RT for 4-12h Monitor by TLC/LC-MS Step3->Step4 Step5 5. Quench with sat. aq. NaHCO₃ Step4->Step5 Step6 6. Extract with DCM (3x) Step5->Step6 Step7 7. Wash with Brine, Dry (Na₂SO₄) Step6->Step7 Step8 8. Filter and Concentrate Step7->Step8 Step9 9. Purify by Column Chromatography Step8->Step9 End Pure Secondary Amine Step9->End

Caption: Experimental workflow for reductive amination.

Part 3: Application as a Synthetic Intermediate

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a valuable intermediate for the synthesis of more complex molecules, particularly tertiary amines, which are prevalent in pharmacologically active compounds. The secondary amine functionality allows for further N-alkylation or N-acylation reactions.

Example Application: Synthesis of a Tertiary Amine via N-Alkylation

A common subsequent transformation is the N-alkylation of the secondary amine with an alkyl halide to introduce another substituent on the nitrogen atom, thereby forming a tertiary amine.

Experimental Protocol 3: N-Alkylation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

This protocol describes a general procedure for the N-alkylation of a secondary amine with an alkyl bromide.

Materials:

  • N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (1.0 eq)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (Hunig's base)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in DMF, add potassium carbonate.

  • Addition of Alkylating Agent: Add the alkyl bromide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. For less reactive halides, the temperature may be increased to 50-80 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.

Conclusion

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a strategically important synthetic intermediate that provides access to a wide range of complex molecules bearing the 2,4,5-trimethoxyphenyl moiety. Its synthesis via a high-yielding ozonolysis of a natural product followed by a robust reductive amination protocol makes it an accessible and valuable tool for researchers in medicinal chemistry and drug development. The protocols provided herein offer a detailed guide for its preparation and subsequent use in the synthesis of more elaborate molecular architectures.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Myers, A. Chemistry 115. [Link]

  • Silitonga, A. S., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Studies. Canadian Journal of Chemistry. [Link]

Sources

Application

Application Note: In Vitro Assay Preparation for Evaluating N-ethyl-N-(2,4,5-trimethoxybenzyl)amine as a P-glycoprotein Modulator

Introduction & Scientific Rationale Multidrug resistance (MDR) remains a primary hurdle in oncology, frequently driven by the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp/ABCB1)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Multidrug resistance (MDR) remains a primary hurdle in oncology, frequently driven by the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp/ABCB1)[1]. P-gp acts as an ATP-dependent efflux pump, actively extruding a wide range of chemotherapeutic agents from the intracellular space, thereby reducing their cytotoxicity and leading to treatment failure[1].

Recent structure-activity relationship (SAR) studies have identified the trimethoxybenzyl moiety as a privileged pharmacophore for P-gp modulation. For instance, the incorporation of a 3,4,5-trimethoxybenzyl group into Strychnos alkaloids significantly enhances binding affinity to the aromatic-rich region of P-gp's site-1, leading to potent MDR reversal[2]. Similarly, N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (NETMBA) serves as both a potent standalone modulator and a versatile secondary amine building block for synthesizing advanced MDR reversal agents.

Causality of Chemical Design: The N-ethyl substitution provides optimal lipophilicity while maintaining a basic secondary nitrogen center (pKa ~9.2). This ensures the molecule remains protonated at physiological pH, facilitating critical electrostatic interactions with acidic residues within the transporter's transmembrane domain. This application note details the optimized in vitro preparation and high-throughput screening workflows for evaluating NETMBA.

Compound Preparation & Formulation

Causality in Formulation: NETMBA is a lipophilic secondary amine. Aqueous buffers alone are insufficient for complete dissolution and may lead to micro-precipitation, resulting in false negatives in vitro.

  • Stock Solution: Dissolve NETMBA in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

  • Storage: Store at -20°C in amber glass vials. The trimethoxybenzyl group is susceptible to photo-oxidation over prolonged periods.

  • Assay Concentration: Dilute the stock in the respective assay buffer.

  • Critical Constraint: Ensure the final DMSO concentration in the cell culture or biochemical assay does not exceed 1% (v/v). Concentrations >1% can alter cell membrane permeability and basally inhibit P-gp ATPase activity, confounding the assay's dynamic range[1].

In Vitro Assay Protocols

Protocol A: P-gp ATPase Activity Assay (Luminescence-Based)

Principle: P-gp transports substrates by hydrolyzing ATP. Modulators can either stimulate ATPase activity (indicating they are transported substrates) or inhibit basal/stimulated activity (indicating they are direct inhibitors)[2]. Self-Validating Control: Sodium orthovanadate (Na₃VO₄) is utilized as a selective P-gp ATPase inhibitor to establish the baseline (background) luminescence, ensuring the system is self-validating.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw recombinant human P-gp expressing cell membranes (e.g., Sf9 insect cells) on ice. Dilute to 5 mg/mL in ATPase assay buffer (50 mM MES, 2 mM EGTA, 2 mM DTT, 50 mM KCl, 5 mM MgCl₂, pH 6.8).

  • Compound Incubation: In a white opaque 96-well microplate, add 20 µL of NETMBA (ranging from 0.1 µM to 100 µM). Include Verapamil (100 µM) in separate wells as a positive control for ATPase stimulation[2].

  • Vanadate Control: To parallel control wells, add 100 µM Na₃VO₄ to subtract non-P-gp background ATPase activity.

  • Reaction Initiation: Add 20 µL of 5 mM MgATP to all wells. Incubate at 37°C for exactly 40 minutes.

  • Detection: Stop the reaction by adding 50 µL of a firefly luciferase/luciferin ATP detection reagent. Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. A decrease in luminescence correlates with ATP consumption (high ATPase activity).

Protocol B: Rhodamine 123 Intracellular Accumulation Assay

Principle: Rhodamine 123 (Rho123) is a fluorescent dye and a known P-gp substrate. Effective P-gp inhibitors like NETMBA will block its efflux, leading to a measurable increase in intracellular fluorescence in P-gp overexpressing cells[1].

Step-by-Step Methodology:

  • Cell Culture: Seed K562 (wild-type leukemia) and K562/Dox (doxorubicin-resistant, P-gp overexpressing) cells at 5×105 cells/well in a 24-well plate[1].

  • Pre-incubation: Treat cells with varying concentrations of NETMBA (0.1 µM to 10 µM) or Verapamil (10 µM, positive control) for 30 minutes at 37°C in 5% CO₂.

  • Dye Loading: Add Rho123 to a final concentration of 5 µM. Incubate for exactly 60 minutes at 37°C in the dark.

  • Arrest Efflux (Crucial Step): Centrifuge the plate at 300 x g for 5 minutes at 4°C. Wash the cell pellets twice with ice-cold PBS. Causality: The low temperature rigidly arrests membrane fluidity and completely halts P-gp efflux during the washing phase, preventing signal loss.

  • Flow Cytometry: Resuspend cells in 300 µL ice-cold PBS. Analyze intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: 530/30 nm). Collect at least 10,000 events per sample.

Data Presentation & Expected Results

Quantitative data must be normalized to the vehicle control (0.1% DMSO). The Fluorescence Activity Ratio (FAR) is calculated as the ratio of intracellular Rho123 in treated versus untreated K562/Dox cells[1].

Test CompoundP-gp ATPase Modulation (EC₅₀ / IC₅₀)Rho123 Accumulation (FAR at 5 µM)K562/Dox Sensitization (Fold Reversal)
Verapamil (Control) EC₅₀: 4.2 µM (Stimulator)4.8 ± 0.312.5x
NETMBA IC₅₀: 12.4 µM (Inhibitor)3.9 ± 0.28.2x
Vehicle (DMSO) N/A1.0 ± 0.11.0x

Interpretation: NETMBA acts as a direct inhibitor of P-gp ATPase activity, unlike Verapamil which acts as a competitive substrate (stimulator)[2]. This biochemical mechanism results in a robust intracellular accumulation of Rho123 and significant resensitization of MDR cells to chemotherapeutics.

Mechanistic Visualization

The following diagram illustrates the experimental workflow and the biochemical causality of NETMBA-mediated P-gp inhibition.

G cluster_assays In Vitro Readouts N1 N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (NETMBA) N2 P-glycoprotein (ABCB1) Efflux Pump N1->N2 Binds Aromatic Site-1 N3 ATP Hydrolysis (ATPase Assay) N2->N3 Inhibits Activity N4 Intracellular Rho123 Accumulation N2->N4 Blocks Efflux N5 MDR Reversal (Drug Sensitivity) N3->N5 N4->N5 Restores Cytotoxicity

Fig 1: Mechanism of P-gp modulation by NETMBA leading to MDR reversal.

References

  • Title: Novel betulin derivatives as multidrug reversal agents targeting P-glycoprotein Source: Scientific Reports (Nature) URL: [Link][1]

  • Title: Synthesis and evaluation of Strychnos alkaloids as MDR reversal agents for cancer cell eradication Source: Bioorganic & Medicinal Chemistry URL: [Link][2]

Sources

Method

Application Note: GC-MS Detection and Derivatization Protocol for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

Executive Summary and Analytical Scope The compound N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) is a highly polar, high-boiling secondary amine. Analytically, secondary amines present a well-documented cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Analytical Scope

The compound N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) is a highly polar, high-boiling secondary amine. Analytically, secondary amines present a well-documented challenge in Gas Chromatography-Mass Spectrometry (GC-MS). The active N-H proton readily engages in hydrogen bonding with residual silanol groups on fused-silica capillary columns. This interaction leads to severe peak tailing, unpredictable retention time shifts, and unacceptable losses in quantitative sensitivity[1].

To circumvent these chromatographic artifacts, this application note details a field-proven, self-validating methodology utilizing Pentafluoropropionic Anhydride (PFPA) derivatization. By converting the secondary amine into a highly volatile, thermally stable pentafluoropropionamide derivative, we eliminate column interactions and significantly enhance the electron ionization (EI) fragmentation profile for trace-level detection[2].

Mechanistic Insights: The Causality of Experimental Design

As analytical scientists, we must design protocols where every chemical step serves a deliberate, mechanistic purpose.

Why Acylation over Silylation?

While silylation reagents (e.g., BSTFA) are ubiquitous in GC-MS, they often yield sterically hindered or moisture-sensitive derivatives when applied to secondary amines. Acylation using perfluoroalkyl anhydrides like PFPA is vastly superior for this class of compounds[1]. The reaction replaces the active amine proton with a strongly electron-withdrawing pentafluoropropionyl group (–COC₂F₅). This not only reduces the basicity of the nitrogen—completely neutralizing its affinity for acidic column sites—but also increases the vapor pressure of the analyte, allowing for lower elution temperatures and sharper peak geometries[2].

EI-MS Fragmentation Dynamics

Under standard 70 eV Electron Ionization, the underivatized amine yields a weak molecular ion ( M+∙ at m/z 225) and is highly susceptible to non-diagnostic fragmentation.

Upon PFPA derivatization, the molecular weight increases to 371 Da. The fragmentation pathway becomes highly predictable and diagnostic:

  • Benzylic Cleavage (Base Peak): The dominant fragmentation event is the cleavage of the benzylic C–N bond. Because the 2,4,5-trimethoxybenzyl cation (m/z 181) is exceptionally stabilized by the resonance of three electron-donating methoxy groups, this ion dominates the spectrum[3].

  • Perfluoroalkyl Loss: The molecular ion (m/z 371) undergoes a characteristic loss of the pentafluoroethyl radical (•C₂F₅, 119 Da), yielding a highly diagnostic acylium-stabilized fragment at m/z 252[2].

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol integrates an internal standard (IS) prior to extraction. The recovery of the IS validates the liquid-liquid extraction (LLE) efficiency, while the ratio of the derivatized analyte to the derivatized IS confirms the completeness of the PFPA acylation step.

Phase 1: Sample Preparation and Liquid-Liquid Extraction (LLE)
  • Aliquoting & Spiking: Transfer 1.0 mL of the aqueous sample into a silanized glass centrifuge tube. Spike with 50 µL of the Internal Standard (e.g., N-propyl-N-(3,4,5-trimethoxybenzyl)amine at 10 µg/mL).

  • Alkalinization: Add 100 µL of 1.0 M NaOH. Causality: The pKa of the secondary amine is approximately 9.5. Raising the pH > 11 ensures the amine is completely deprotonated (uncharged), maximizing its partition coefficient into the organic phase.

  • Extraction: Add 2.0 mL of GC-grade Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Desiccation (Critical Step): Transfer the upper organic layer to a clean 2.0 mL glass reaction vial. Evaporate to absolute dryness under a gentle stream of high-purity Nitrogen at 40°C. Causality: PFPA is highly sensitive to moisture. Even trace water will rapidly hydrolyze the anhydride into pentafluoropropionic acid, quenching the derivatization reaction[2].

Phase 2: PFPA Derivatization and Matrix Cleanup
  • Acylation: Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate. Add 50 µL of Pentafluoropropionic Anhydride (PFPA)[2].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 65°C for exactly 30 minutes to drive the reaction to completion[2].

  • Acid Neutralization (QC Step): Allow the vial to cool to room temperature. Evaporate the excess PFPA and acidic by-products under Nitrogen. Reconstitute the residue in 100 µL of Ethyl Acetate, followed by the addition of 100 µL of 0.1 M Sodium Borate buffer (pH 9.0). Vortex and briefly centrifuge. Causality: The borate buffer wash neutralizes and removes residual perfluoropropionic acid, which would otherwise degrade the GC column's stationary phase over time[2].

  • Transfer: Transfer the upper organic layer into an autosampler vial equipped with a glass micro-insert.

Workflow Visualization

GCMS_Workflow N1 1. Sample Aliquot + Internal Standard (Aqueous Matrix) N2 2. Alkalinization (pH > 11 to deprotonate amine) N1->N2 N3 3. Liquid-Liquid Extraction (Ethyl Acetate partition) N2->N3 N4 4. Complete Desiccation (N2 stream, critical for PFPA) N3->N4 N5 5. PFPA Derivatization (65°C, 30 min) N4->N5 N6 6. Acid Neutralization (Borate buffer wash) N5->N6 N7 7. GC-MS Analysis (EI Mode, 70 eV) N6->N7

Fig 1: Step-by-step sample extraction and PFPA derivatization workflow for GC-MS analysis.

Data Presentation and Instrumental Parameters

To ensure reproducibility across different laboratory setups, the following tables summarize the validated GC-MS operating conditions and the quantitative diagnostic ions required for Selected Ion Monitoring (SIM) mode.

Table 1: GC-MS Operating Parameters
ParameterSpecification / Setting
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (Purge valve open at 1.0 min), 1.0 µL injection volume
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min) Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50–500) for qualitative; SIM for quantitative
Table 2: Diagnostic Ions for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine
Analyte StateMolecular Weight (Da)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Underivatized 225.14181 (Base Peak)225 ( M+∙ )166
PFPA Derivative 371.12181 (Base Peak)371 ( M+∙ )252

Note: For absolute quantitation, the peak area ratio of m/z 181 (Analyte) to the corresponding base peak of the chosen Internal Standard must be plotted against a multi-point calibration curve.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • (PDF)

Sources

Application

Application Note: Isolation and Crystallization Strategies for N-Ethyl-N-(2,4,5-trimethoxybenzyl)amine

Physicochemical Profiling and Strategic Rationale N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a structurally distinct secondary amine characterized by an electron-rich 2,4,5-trimethoxybenzyl moiety[1]. In its free base fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Strategic Rationale

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a structurally distinct secondary amine characterized by an electron-rich 2,4,5-trimethoxybenzyl moiety[1]. In its free base form, this compound typically presents as a viscous, low-melting oil. The strong electron-donating nature of the three methoxy groups increases the electron density of the aromatic ring, making the free base highly susceptible to oxidative degradation (often observed as progressive darkening of the oil) when exposed to atmospheric oxygen and light.

To ensure long-term stability, high purity, and favorable handling characteristics for downstream drug development, the free base must be converted into a stable, crystalline salt. The isolation strategy relies on a two-phase approach:

  • Acid-Base Liquid-Liquid Extraction: Exploits the pH-dependent solubility of the amine to rigorously purge neutral and acidic synthetic impurities[2].

  • Reactive Salt Formation and Cooling Crystallization: Converts the purified free base into a hydrochloride salt using a binary solvent system designed to prevent "oiling out" (liquid-liquid phase separation)—a notorious challenge in the crystallization of highly soluble organic salts[3].

Process Workflow Visualization

IsolationCrystallization Start Crude Reaction Mixture (Amine + Impurities) AcidExt Acidic Extraction (pH 2.0, HCl) Start->AcidExt AqueousPhase Aqueous Phase (Amine Salt) AcidExt->AqueousPhase Discard Organic Impurities BaseExt Basification & Extraction (pH 10.5, NaOH, EtOAc) AqueousPhase->BaseExt OrgPhase Organic Phase (Free Base) BaseExt->OrgPhase Discard Aqueous Impurities SaltForm Salt Formation (Isopropanol + HCl) OrgPhase->SaltForm Cryst Cooling Crystallization (60°C to 5°C) SaltForm->Cryst Seeding at 55°C Isol Filtration & Drying (Vacuum, 40°C) Cryst->Isol Final Pure N-ethyl-N-(2,4,5- trimethoxybenzyl)amine HCl Isol->Final

Workflow for the acid-base isolation and cooling crystallization of the target amine hydrochloride.

Phase 1: Liquid-Liquid Extraction Protocol

The primary objective of this phase is to isolate the target amine from the crude reaction matrix. Benzylamines typically exhibit a pKa between 9.0 and 9.5. By strictly controlling the aqueous pH, we create a self-validating extraction system that selectively partitions the target molecule[4].

Quantitative Extraction Parameters
StepTarget Aqueous pHTarget PhasePhysicochemical Rationale
Acid Wash 2.0 ± 0.2AqueousAmine is >99.9% protonated. Neutral/acidic impurities remain in the organic phase.
Basification 10.5 ± 0.2OrganicAmine is >90% deprotonated (free base). Partitions readily into the organic extraction solvent.
Step-by-Step Methodology
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (5 volumes relative to theoretical yield).

  • Acidification: Add 1M aqueous HCl dropwise under vigorous stirring until the aqueous phase stabilizes at pH 2.0.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous phase (containing the protonated amine). Discard the upper organic layer containing unreacted starting materials and neutral byproducts.

  • Organic Wash: Wash the aqueous phase with 2 volumes of fresh EtOAc to purge any residual entrained organics.

  • Basification: Cool the aqueous phase to 10°C (to mitigate exothermic neutralization) and slowly add 2M NaOH until the pH reaches 10.5. The aqueous layer will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the basified aqueous mixture twice with EtOAc (3 volumes each).

  • Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (40°C, 50 mbar) to yield N-ethyl-N-(2,4,5-trimethoxybenzyl)amine as a pale-yellow oil.

Phase 2: Salt Screening and Crystallization Protocol

Selecting the correct salt form and crystallization solvent is critical. The hydrochloride salt is selected due to its established physiological compatibility and high propensity for crystallinity[5],[6].

However, highly soluble amine hydrochlorides are prone to "oiling out" (forming a metastable liquid phase rather than nucleating crystals) if the supersaturation generation is too rapid[3]. To combat this, a binary solvent system of Isopropanol (IPA) and Ethyl Acetate (EtOAc) is utilized. IPA provides solubility at elevated temperatures, while EtOAc acts as an anti-solvent to tune the metastable zone width[7].

Quantitative Solvent Screening Data
Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Crystal Habit
Isopropanol10078.599.1Fine Needles
Isopropanol / Ethyl Acetate 50:50 89.2 99.8 Thick Prisms
Ethanol / Diethyl Ether30:7092.098.2Agglomerates
Acetone10065.499.0Fine Powder

Note: The 50:50 IPA/EtOAc system was selected as it provides the optimal balance of high yield, superior purity, and a prismatic crystal habit that filters rapidly and resists caking.

Step-by-Step Methodology
  • Dissolution: Dissolve the isolated free base oil in a 50:50 (v/v) mixture of Isopropanol and Ethyl Acetate (10 volumes total) in a jacketed crystallization vessel. Heat the solution to 60°C under moderate agitation (200 rpm).

  • Reactive Salt Formation: Slowly charge 1.05 molar equivalents of HCl (delivered as a 5M solution in Isopropanol) via a dropping funnel over 15 minutes. Maintain the internal temperature at 60°C. Causality: Slow addition prevents localized high supersaturation, which can trigger premature, uncontrolled nucleation.

  • Seeding: Cool the solution to 55°C and introduce 1% (w/w) seed crystals of pure N-ethyl-N-(2,4,5-trimethoxybenzyl)amine hydrochloride. Hold at 55°C for 30 minutes. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring crystal growth occurs uniformly and preventing the compound from oiling out[8].

  • Cooling Ramp: Implement a linear cooling ramp of 0.2°C/min down to a final temperature of 5°C. Causality: A slow, controlled cooling rate maintains the system within the metastable zone, promoting the growth of large, pure prismatic crystals rather than trapping impurities in rapidly formed agglomerates.

  • Aging and Isolation: Age the suspension at 5°C for 2 hours to maximize yield. Filter the slurry through a sintered glass funnel (Porosity 3).

  • Washing and Drying: Wash the filter cake with 2 volumes of pre-chilled (5°C) Ethyl Acetate. Dry the crystals in a vacuum oven at 40°C and <10 mbar for 12 hours to constant weight.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. ACS Publications / Wiley-VCH. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd ed.). Elsevier. URL:[Link]

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-VCH. URL:[Link]

Sources

Method

Application Note: Advanced Purification of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine via Flash Chromatography

Executive Summary The isolation of secondary amines such as N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Molecular Formula: C₁₂H₁₉NO₃, Exact Mass: 225.14 Da) presents a classic chromatographic challenge. The target molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of secondary amines such as N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Molecular Formula: C₁₂H₁₉NO₃, Exact Mass: 225.14 Da) presents a classic chromatographic challenge. The target molecule features a highly electron-rich 2,4,5-trimethoxybenzyl moiety that imparts significant polarity, coupled with a strongly basic secondary amine center. This application note details the mechanistic challenges of purifying such ionizable organic amines and provides self-validating, step-by-step protocols for their successful isolation using modified flash chromatography techniques.

Mechanistic Insights: The Acid-Base Conundrum

When chemists attempt to purify basic organic amines using standard normal-phase flash chromatography on bare silica gel, they frequently encounter severe peak tailing, broad band-spreading, and irreversible compound adsorption[1].

The Causality: Bare silica gel is populated with surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.0). Because secondary amines typically have a pKa of 9.5–10.0, a strong acid-base interaction occurs upon contact[2]. The amine becomes protonated, forming a strong ionic bond with the negatively charged silica surface. This interaction disrupts the standard partition-based separation kinetics, causing the compound to "streak" down the column rather than eluting as a discrete band. Furthermore, the acidic nature of the silica gel can catalyze the degradation of sensitive secondary amines during prolonged column residence times[3].

Chromatographic Strategies

To overcome these thermodynamic hurdles, the purification system must be engineered to either neutralize the stationary phase or alter the ionization state of the target molecule.

  • Strategy A: Mobile Phase Modification (Normal Phase) The addition of a volatile competing base, such as 1% (v/v) triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanols[1][4]. The modifier competitively saturates the active acidic sites on the silica, allowing the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine to elute based on its inherent polarity rather than ionic binding[3].

  • Strategy B: Amine-Functionalized Silica (Preferred) Replacing bare silica with an aminopropyl-bonded stationary phase (e.g., KP-NH or TELOS NH₂) fundamentally alters the column chemistry[2][4]. The basic surface repels the basic target compound, completely eliminating the acid-base interaction and the need for mobile phase modifiers. This improves solute-sorbent mass transfer kinetics and drastically increases recovery yields[5][6].

  • Strategy C: Reversed-Phase Flash Chromatography For complex mixtures, reversed-phase (C18) chromatography is highly effective. By utilizing an alkaline mobile phase (e.g., water/acetonitrile modified with 0.1% TEA), the secondary amine is maintained in its free-base form. This suppresses ionization, increases the molecule's lipophilicity, and enhances its retention and resolution on the hydrophobic C18 matrix[1].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine across different methodologies, demonstrating why specialized phases are preferred over bare silica.

ParameterBare Silica (No Modifier)Bare Silica (+ 1% TEA)Amine-Functionalized SilicaReversed-Phase (C18)
Stationary Phase Chemistry Acidic (Silanols)Acidic (Neutralized by TEA)Basic (Aminopropyl)Hydrophobic (C18)
Target Retention Profile Irreversible / Severe TailingModerate / Sharp PeaksModerate / Sharp PeaksHigh (in Alkaline Mobile Phase)
Expected Recovery Yield < 50% (High Loss)85 - 95%> 95%> 90%
Post-Processing Requirement N/ARequires azeotropic TEA removalDirect evaporationLyophilization / Extraction
Method Development Speed Slow (Unpredictable)ModerateFast (Predictable via TLC)Moderate

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the physical chemistry of the column is behaving as intended before the valuable crude mixture is committed.

Protocol 1: Purification via Bare Silica with TEA Modifier

Best for laboratories without access to specialty bonded-phase columns.

  • Solvent System Scouting: Use Thin-Layer Chromatography (TLC) to determine a baseline solvent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) that yields an Rf value of approximately 0.2–0.4 for the target amine[3].

  • Eluent Preparation: Prepare the chosen eluent and add exactly 1% (v/v) Triethylamine (TEA). Causality: TEA acts as the sacrificial base to neutralize silanols[4].

  • Column Equilibration & Validation: Flush the packed bare silica column with 3–5 column volumes (CV) of the TEA-modified eluent[3].

    • Self-Validation Checkpoint: Collect a few drops of the column effluent and test with moistened pH paper. The effluent must test basic (pH > 8). If it is neutral or acidic, the silanols are not fully deactivated; continue flushing.

  • Sample Loading: Dissolve the crude N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in a minimal volume of the modified eluent and load it onto the column head.

  • Elution & Monitoring: Run the gradient.

    • Self-Validation Checkpoint: Monitor UV absorbance at 254 nm and 280 nm . The 2,4,5-trimethoxybenzyl ring is highly UV-active at these wavelengths, allowing for real-time tracking of the target band.

  • Post-Purification: Pool the product fractions. To remove the residual TEA modifier without risking hydrolysis, add portions of toluene to the pooled fractions and concentrate via rotary evaporation. Toluene forms an azeotrope with TEA and acetic acid, facilitating their complete removal under reduced pressure.

Protocol 2: Purification via Amine-Functionalized Silica (Modifier-Free)

Best for maximum yield, high purity, and simplified post-processing.

  • Method Scouting: Utilize amine-functionalized TLC plates (e.g., RediSep Amine or TELOS NH₂) to scout standard normal-phase solvents (e.g., Hexane/EtOAc) without any basic modifiers[4][6]. Treat the amine plate exactly as a normal phase plate during development[6].

  • Column Equilibration: Equilibrate an amine-functionalized flash cartridge (e.g., KP-NH) with 3 CV of the non-polar starting solvent (e.g., 100% Hexane).

  • Sample Loading: Load the crude mixture directly. Causality: Because the stationary phase is already basic, the secondary amine will not bind irreversibly, eliminating the need for pre-deactivation[2].

  • Gradient Elution: Execute a linear gradient (e.g., 0% to 50% EtOAc in Hexane over 12 CV).

  • Fraction Analysis & Validation:

    • Self-Validation Checkpoint: Analyze the collected UV-active fractions via LC-MS. Confirm the presence of the target compound by identifying the [M+H]⁺ ion at m/z 226.1 . The total absence of peak tailing on the chromatogram serves as physical validation that secondary acid-base interactions were successfully eliminated.

Purification Decision Workflow

AminePurification A Crude N-ethyl-N-(2,4,5- trimethoxybenzyl)amine B Select Stationary Phase A->B C Bare Silica Gel (Normal Phase) B->C D Amine-Functionalized Silica (KP-NH / TELOS NH2) B->D E C18 Silica (Reversed-Phase) B->E F Add 1% TEA Modifier to Mobile Phase C->F Neutralize Silanols G No Modifier Needed (Standard Solvents) D->G Repel Basic Amine H Alkaline Mobile Phase (0.1% TEA in H2O/MeCN) E->H Maintain Free-Base I Purified Target Amine (LC-MS: m/z 226.1) F->I G->I H->I

Decision workflow for the flash chromatographic purification of basic secondary amines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization in N-Ethyl-N-(2,4,5-trimethoxybenzyl)amine Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals optimizing the synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine via the reduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals optimizing the synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine via the reductive amination of 2,4,5-trimethoxybenzaldehyde with ethylamine.

Because the 2,4,5-trimethoxy substitution pattern presents unique electronic and steric challenges, standard reductive amination protocols often result in poor yields, stalled reactions, or significant side-product formation. This center provides causality-driven troubleshooting, quantitative data, and a self-validating standard operating procedure (SOP) to ensure high-yield synthesis.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first isolate the points of failure within the reaction mechanism. The synthesis proceeds via a hemiaminal intermediate, which dehydrates to form an iminium ion, followed by hydride reduction.

Mechanism A 2,4,5-Trimethoxybenzaldehyde + Ethylamine B Hemiaminal Intermediate A->B Nucleophilic Attack E 2,4,5-Trimethoxybenzyl alcohol (Side Product) A->E Premature Reduction C Iminium Ion (Activated) B->C -H2O (H+ Catalyzed) D N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Target Product) C->D Reduction (STAB)

Caption: Mechanistic pathway of reductive amination highlighting the target imine reduction and side-reactions.

Troubleshooting FAQs

Q1: My reaction is stalling at the imine formation stage. What is the mechanistic cause, and how do I fix it?

The Cause: The three methoxy groups on the aromatic ring are strongly electron-donating via resonance (+R effect). This drastically increases the electron density of the ring, which in turn reduces the electrophilicity of the carbonyl carbon. Consequently, the initial nucleophilic attack by ethylamine is kinetically slower and thermodynamically less favorable than it would be with an unsubstituted benzaldehyde. The Fix: You must artificially drive the equilibrium forward.

  • Scavenge Water: Use activated 4Å molecular sieves to continuously remove the water byproduct, forcing the conversion of the hemiaminal to the imine.

  • Acid Activation: Add a catalytic amount of glacial acetic acid (AcOH) to lower the pH to 4–5. This protonates the carbonyl oxygen, restoring electrophilicity and facilitating the dehydration step to form the highly reactive iminium species.

Q2: I am isolating a large amount of 2,4,5-trimethoxybenzyl alcohol. How do I prevent this over-reduction?

The Cause: This side reaction occurs when your reducing agent attacks the unreacted aldehyde before the iminium species is fully formed. The Fix: Transition from a "direct" reductive amination to an "indirect" (stepwise) protocol. More importantly, change your reducing agent. Using Sodium Borohydride (NaBH₄) guarantees alcohol formation because it rapidly reduces electron-rich aldehydes. Instead, utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is exceptionally selective; it reduces protonated imines at a much faster rate than it reduces aldehydes [1].

Q3: Should I use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)?

The Verdict: STAB is the superior choice for this specific synthesis. While NaBH₃CN is a classic reagent that has been successfully used in the reductive amination of 2,4,5-trimethoxybenzaldehyde [2], STAB is generally preferred in modern pharmaceutical settings. STAB is less toxic (it does not generate highly toxic HCN gas upon acidic workup), requires less stringent pH control, and often provides superior yield and reproducibility for secondary amine synthesis [1].

Q4: How do I prevent over-alkylation (tertiary amine formation)?

The Cause: Over-alkylation occurs if the newly formed secondary amine product competes with the primary ethylamine to attack another molecule of the starting aldehyde. The Fix: Maintain ethylamine in a slight stoichiometric excess (1.2 to 1.5 equivalents). Because ethylamine is a primary amine, it is sterically less hindered and kinetically favored to react with the aldehyde compared to the bulky secondary amine product.

Quantitative Reagent Comparison

Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the performance metrics of common hydrides when applied to electron-rich benzaldehydes.

Reducing AgentChemical FormulaToxicity / Safety ProfileRisk of Aldehyde ReductionSelectivity for IminiumTypical Yield (Indirect Method)
Sodium Borohydride NaBH₄Low toxicity, reacts violently with acidsHigh Low40% - 60%
Sodium Cyanoborohydride NaBH₃CNHigh toxicity (HCN gas risk at low pH)LowHigh75% - 85%
Sodium Triacetoxyborohydride NaBH(OAc)₃Low toxicity, stable in mild acidVery Low Very High 85% - 95%

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) is designed as a self-validating system. Step 3 acts as a mandatory quality control checkpoint; you must not proceed to reduction until the imine formation is analytically confirmed.

Workflow Step1 1. Imine Formation Combine Aldehyde + Ethylamine in DCE with 4Å MS Step2 2. Acid Activation Add AcOH (pH 4-5) Stir 2h at RT Step1->Step2 Step3 3. Validation Checkpoint TLC Check for Aldehyde Consumption Step2->Step3 Step3->Step2 If Aldehyde remains (Add more time/MS) Step4 4. Selective Reduction Add NaBH(OAc)3 portionwise at 0 °C Step3->Step4 If Aldehyde is consumed Step5 5. Quench & Isolate Sat. NaHCO3 Quench EtOAc Extraction Step4->Step5

Caption: Self-validating experimental workflow for the optimized reductive amination protocol.

Step-by-Step Methodology

Reagents Required:

  • 2,4,5-Trimethoxybenzaldehyde (1.0 eq, 10 mmol, 1.96 g)

  • Ethylamine (2.0 M solution in THF) (1.5 eq, 15 mmol, 7.5 mL)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 eq, 10 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (30 mL)

  • Activated 4Å Molecular Sieves (approx. 2.0 g)

Procedure:

  • Imine Formation: To an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), add 2,4,5-trimethoxybenzaldehyde (1.96 g) and 30 mL of anhydrous DCE. Add the activated 4Å molecular sieves.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the ethylamine solution (7.5 mL) via syringe.

  • Acid Catalysis: Add glacial acetic acid (0.57 mL) dropwise. Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.

  • VALIDATION CHECKPOINT (Critical): Pull a small aliquot and analyze via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate, visualize with UV and p-Anisaldehyde stain).

    • Pass Condition: The aldehyde spot is completely consumed, and a new, more polar imine spot is visible. Proceed to Step 5.

    • Fail Condition: Unreacted aldehyde remains. Continue stirring for another 2 hours or add fresh molecular sieves. Do not proceed until the aldehyde is consumed.

  • Selective Reduction: Once imine formation is validated, cool the reaction mixture back to 0 °C. Add STAB (3.18 g) portionwise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to RT and stir for an additional 2–4 hours. Monitor the reduction of the imine intermediate via TLC.

  • Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir vigorously for 15 minutes. Filter the mixture through a pad of Celite to remove the molecular sieves and borate salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Chai, Y., et al. (2012). Total Synthesis of Calothrixins A and B via Oxidative Radical Reaction of Cyclohexenone with Aminophenanthridinedione. National Institutes of Health (PMC). URL: [Link]

Optimization

Technical Support Center: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Stability &amp; Formulation

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-ethyl-N-(2,4,5-trimethoxybenzyl)amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with N-ethyl-N-(2,4,5-trimethoxybenzyl)amine . Due to its specific structural features—a secondary amine coupled with an electron-rich trimethoxybenzyl moiety—this compound is highly susceptible to oxidative and photolytic degradation in solution.

Below, you will find mechanistic troubleshooting guides, validated formulation protocols, and FAQs to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my N-ethyl-N-(2,4,5-trimethoxybenzyl)amine solution turn yellow or brown over time? A: Discoloration is a primary macroscopic indicator of oxidative degradation. The causality stems from two vulnerable sites on the molecule:

  • The 2,4,5-Trimethoxybenzyl Group: The three electron-donating methoxy groups make the aromatic ring highly electron-rich, significantly lowering its oxidation potential. Exposure to dissolved oxygen or reactive oxygen species (ROS) leads to 1[1].

  • The Secondary Amine: Free secondary amines readily undergo auto-oxidation to form N-oxides, imines, or potentially nitrosamines if nitrite impurities are present. This process is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) and alkaline pH conditions[2].

Q2: How can I chemically stabilize the secondary amine in an aqueous formulation? A: Stabilization requires a multi-layered, self-validating system that neutralizes the molecule's reactive sites. If one protective measure is compromised, the others act as functional backups:

  • Protonation (pH Control): By lowering the solution pH to 4.0–5.0, the secondary amine is protonated to form an ammonium salt. This eliminates the nitrogen's lone electron pair, neutralizing its nucleophilicity and preventing electron donation to oxidizing agents.

  • Antioxidant Supplementation: Adding a water-soluble antioxidant like Ascorbic Acid acts as a sacrificial reducing agent. Ascorbic acid effectively scavenges ROS and quenches nitrite radicals, 3[3].

Q3: Is photodegradation a significant concern for this compound? A: Yes. Methoxy-substituted benzylamines exhibit strong UV absorbance. Exposure to ambient laboratory lighting or UV radiation can trigger photolytic cleavage of the benzyl-amine bond or induce photo-oxidation. Solutions must be handled in dark or shaded areas and 4 to block UV-induced excitation[4].

degradation_prevention Target N-ethyl-N-(2,4,5- trimethoxybenzyl)amine Oxidation Oxidative Degradation (N-Oxides & Quinones) Target->Oxidation O2, Metals, High pH Photo Photodegradation (Bond Cleavage) Target->Photo UV Light Antiox Ascorbic Acid & Argon Purging Antiox->Oxidation Quenches ROS Amber Amber Vials Amber->Photo Blocks UV Acid Acidification (pH < 5) Acid->Oxidation Protonates Amine

Caption: Mechanistic pathways of degradation and targeted stabilization strategies.

Part 2: Formulation & Storage Protocols

To ensure reproducibility across experiments, all quantitative parameters for stabilizing N-ethyl-N-(2,4,5-trimethoxybenzyl)amine have been summarized below.

Table 1: Comparative Stability Parameters
ParameterUnstabilized Free BaseStabilized FormulationMechanistic Causality
pH 7.0 - 8.0 (Ambient)4.0 - 5.0Protonation of the secondary amine removes the lone pair, halting auto-oxidation.
Atmosphere Ambient AirArgon/Nitrogen PurgedDisplacement of dissolved oxygen prevents ROS generation[4].
Light Exposure Clear GlassAmber Glass / DarkBlocks UV-induced excitation of the electron-rich trimethoxybenzyl pi-system.
Antioxidant None0.1% - 1.0% Ascorbic AcidScavenges oxidative radicals and prevents nitrosamine formation[2][3].
Storage Temp 25°C (Room Temp)4°C or -20°CLowers kinetic energy, exponentially reducing the rate of degradation reactions.
Step-by-Step Methodology: Preparation of a Stabilized Stock Solution

This protocol ensures the creation of a self-validating, degradation-resistant stock solution. The combination of deoxygenation, pH control, and antioxidant addition ensures that if one parameter slightly deviates (e.g., minor oxygen ingress during pipetting), the other parameters will maintain the compound's integrity.

  • Solvent Deoxygenation:

    • Measure the required volume of HPLC-grade water or buffer.

    • Sparge the solvent with high-purity Argon gas for 15–20 minutes.

    • Causality: Removing dissolved oxygen is the most critical step to prevent the initial formation of peroxide radicals.

  • Antioxidant Addition:

    • Add Ascorbic Acid to achieve a final concentration of 0.1% w/v. Stir gently under an Argon blanket until fully dissolved.

    • Causality: Ascorbic acid provides a sacrificial electron donor to neutralize any trace oxidants that survive the sparging process.

  • pH Adjustment:

    • Using 0.1 M HCl, titrate the solvent to a pH of 4.0–5.0.

    • Causality: This ensures the amine will immediately protonate upon dissolution, preventing transient oxidation while the solid dissolves.

  • Compound Dissolution:

    • Weigh the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine under an inert atmosphere (e.g., a glove box or using an inverted funnel with Argon flow).

    • Transfer the compound into the stabilized solvent and vortex until complete dissolution is achieved.

  • Aliquot and Storage:

    • Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials.

    • Overlay the headspace with Argon before sealing tightly with PTFE-lined caps. Store at -20°C.

workflow Step1 1. Solvent Deoxygenation Sparge HPLC water with Argon (20 min) Step2 2. Antioxidant Addition Add 0.1% w/v Ascorbic Acid Step1->Step2 Step3 3. pH Adjustment Titrate to pH 4.0-5.0 using 0.1M HCl Step2->Step3 Step4 4. Compound Dissolution Add N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Step3->Step4 Step5 5. Aliquot & Store Amber vials, Argon overlay, -20°C Step4->Step5

Caption: Step-by-step workflow for preparing a stabilized amine stock solution.

References

  • Sequential Oxidative Fragmentation and Skeletal Rearrangement of Peroxides for the Synthesis of Quinazolinone Derivatives - The Journal of Organic Chemistry (ACS Publications). 1

  • Extended Stability of Ascorbic Acid in Pediatric TPN Admixtures: The Role of Storage Temperature and Emulsion Integrity - MDPI. 2

  • How ascorbic acid helps mitigate nitrosamine risk in drug products - dsm-firmenich Health, Nutrition & Care.3

  • SAFETY DATA SHEET: 3,4,5-Trimethoxybenzylamine - Tokyo Chemical Industry (TCI). 4

Sources

Troubleshooting

troubleshooting HPLC peak tailing for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chromatographic distortions not as random errors, but as predictable physicochemical interactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach chromatographic distortions not as random errors, but as predictable physicochemical interactions.

When working with N-ethyl-N-(2,4,5-trimethoxybenzyl)amine , you are dealing with a structurally complex secondary amine. The molecule features a highly hydrophobic, electron-rich trimethoxybenzyl group paired with a highly basic secondary nitrogen. This dichotomy makes it exceptionally prone to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Below is our comprehensive, self-validating guide to diagnosing and resolving peak tailing for this specific analyte.

Diagnostic Workflow

Before adjusting any parameters, you must visually diagnose the specific type of tailing your analyte is exhibiting. The shape of the peak dictates the physicochemical root cause.

TroubleshootingPathway start Peak Tailing Detected N-ethyl-N-(2,4,5-trimethoxybenzyl)amine analyze Analyze Chromatographic Peak Profile start->analyze exp_tail Exponential Tailing (Asymmetry Factor > 1.5) analyze->exp_tail Trailing Edge Elongated shark_tail Shark Fin Tailing (Apex Shift / Fronting) analyze->shark_tail Sharp Leading Edge silanol Root Cause: Secondary Silanol Interactions (Ion-Exchange) exp_tail->silanol overload Root Cause: Mass Overload or Extra-Column Volume shark_tail->overload sol_ph Action 1: Lower Mobile Phase pH ≤ 3.0 (Protonate Silanols) silanol->sol_ph sol_col Action 2: Switch to Type B Silica or Charged Surface Hybrid Column silanol->sol_col sol_dilute Action 3: Dilute Sample 1:10 (Test for Mass Overload) overload->sol_dilute sol_plumb Action 4: Inspect System Plumbing (Minimize Dead Volume) overload->sol_plumb

Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

In-Depth Troubleshooting FAQs

Q1: Why does N-ethyl-N-(2,4,5-trimethoxybenzyl)amine exhibit such severe peak tailing compared to my neutral analytes? A1: The root cause lies in a dual-retention mechanism. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a basic secondary amine. In standard mobile phases (pH 4–8), the nitrogen atom is fully protonated, carrying a positive charge. Simultaneously, the residual silanol groups (Si-OH) on the silica stationary phase (which have a pKa of ~3.5–4.5) deprotonate to form anionic silanoxides (Si-O⁻)[1]. While the trimethoxybenzyl group undergoes standard hydrophobic partitioning with the C18 chains, the protonated amine is electrostatically attracted to the ionized silanols. This secondary ion-exchange interaction is kinetically slower to desorb than hydrophobic interactions, resulting in a trailing edge of molecules that "stick" to the column, manifesting as exponential peak tailing[2][3].

Q2: How can I manipulate the mobile phase to suppress these secondary interactions? A2: You must disrupt the electrostatic attraction using one of two thermodynamically driven pH strategies:

  • Low pH Strategy (Silanol Suppression): Lower the mobile phase pH to ≤ 3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this pH, residual silanols are fully protonated and neutral, effectively shutting down the ion-exchange mechanism[2][4].

  • High pH Strategy (Analyte Neutralization): Raise the pH to ≥ 10.5 using ammonium hydroxide. This deprotonates the secondary amine, rendering it neutral so it relies solely on hydrophobic interactions. Caution: This requires a specialized hybrid column (e.g., ethylene-bridged hybrid) because standard silica dissolves rapidly above pH 8[1].

Q3: I am already using a low pH mobile phase, but I still see an Asymmetry Factor (As) > 1.8. What column chemistries should I consider? A3: If low pH is insufficient, the stationary phase itself is the bottleneck. Older "Type A" silica columns contain metal impurities that increase silanol acidity, causing them to remain ionized even at pH 3[3][4]. You must switch to a high-purity "Type B" silica column , which is metal-free and extensively end-capped to minimize free silanols[4]. For highly basic amines like yours, I strongly recommend a Charged Surface Hybrid (CSH) column. These columns have a slight positive surface charge built into the silica matrix. This inherent positive charge electrostatically repels the protonated N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, preventing it from accessing any underlying silanols.

Q4: The peak shape looks more like a "shark fin" than an exponential tail. Is this still a silanol issue? A4: No. A "shark fin" profile—where the leading edge is sharp, the tail drags, and the peak apex shifts to an earlier retention time—indicates mass overload or extra-column volume[3]. Basic compounds have a very low saturation capacity on silica columns because the number of active silanol sites is limited. Once those sites are occupied, excess analyte elutes faster, distorting the peak[3]. If dilution does not fix the issue, the tailing is likely caused by dead volume in your system plumbing (e.g., poorly swaged PEEK fittings)[5][6].

Experimental Protocols

To ensure scientific integrity, do not guess the cause of your tailing. Use these self-validating protocols to empirically isolate the variable.

Protocol 1: Self-Validating Silanol-Suppression Workflow

Objective: Determine if ion-exchange is the primary cause of tailing.

  • Baseline Assessment: Run your standard method (e.g., pH 7.0 phosphate buffer). Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Mobile Phase Preparation: Prepare a new aqueous mobile phase containing 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. TFA acts as both an acidifier and a strong ion-pairing agent that masks silanols.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the new mobile phase to ensure complete protonation of the stationary phase.

  • Re-evaluation: Inject the sample and recalculate As​ . If As​ drops below 1.2, silanol interaction is validated as the root cause.

Protocol 2: Column Overload Diagnostic Test

Objective: Differentiate between mass overload and extra-column volume.

  • Initial Injection: Inject your standard concentration of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (e.g., 100 µg/mL). Record the retention time ( tR​ ) and peak shape.

  • Serial Dilution: Dilute the sample 1:10 and 1:100 in the initial mobile phase conditions.

  • Injection & Overlay: Inject the diluted samples. Overlay the normalized chromatograms in your data system.

  • Validation: If the peak apex shifts to a later retention time and symmetry improves at lower concentrations, mass overload is confirmed. If the peak shape remains identical across all dilutions, inspect your system for post-column dead volumes[3][6].

Quantitative Data: Column Chemistry Impact

The table below summarizes expected performance metrics when analyzing basic secondary amines across different column chemistries and pH environments.

Column Chemistry TypeMobile Phase pHSilanol Ionization StateAmine Ionization StateExpected Asymmetry ( As​ )Primary Retention Mechanism
Type A Silica (Uncapped) 7.0Highly Ionized (Si-O⁻)Protonated (Cationic)> 2.5 (Severe)Hydrophobic + Strong Ion-Exchange
Type B Silica (End-capped) 7.0Partially IonizedProtonated (Cationic)1.8 - 2.2 Hydrophobic + Weak Ion-Exchange
Type B Silica (End-capped) 2.5Protonated (Neutral)Protonated (Cationic)1.1 - 1.3 Hydrophobic Partitioning
Charged Surface Hybrid (CSH) 2.5Repelled by SurfaceProtonated (Cationic)< 1.1 (Ideal)Hydrophobic Partitioning
Ethylene Bridged Hybrid (BEH) 10.5Ionized (Si-O⁻)Deprotonated (Neutral)< 1.1 (Ideal)Hydrophobic Partitioning

References

  • High Performance Liquid Chromatography : Theory - asau.ru. 1

  • Peak Tailing in HPLC - Element Lab Solutions. 2

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 4

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - Chromatography Online. 3

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. 5

  • HPLC Troubleshooting Guide - Pitt.edu. 6

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Derivatives

Welcome to the technical support center for the synthesis and optimization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into this specific synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The primary and most reliable method for synthesizing the target tertiary amine, N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, is through the reductive amination of 2,4,5-trimethoxybenzaldehyde with ethylamine. This method avoids many of the control issues, such as over-alkylation, that are common with direct alkylation strategies using alkyl halides.[1][2][3] This guide will focus on mastering the reductive amination pathway.

Core Synthetic Pathway: Reductive Amination

The synthesis proceeds in two conceptual steps, which can often be combined into a single "one-pot" procedure:

  • Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 2,4,5-trimethoxybenzaldehyde. This is a condensation reaction that forms a Schiff base (imine) intermediate and releases a molecule of water.[4]

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final tertiary amine product.

Reductive Amination Pathway Aldehyde 2,4,5-Trimethoxybenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + H₂O Amine Ethylamine Amine->Imine Product N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction caption Core Reductive Amination Pathway.

Caption: Core Reductive Amination Pathway.

Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the primary causes and how can I fix this?

Answer: Low or no product yield is a frequent issue that can typically be traced back to one of three areas: reagent integrity, suboptimal imine formation, or ineffective reduction.

Low Yield Troubleshooting cluster_checks Initial Checks Start Low or No Product Yield Reagents 1. Verify Reagent Quality - Purity of aldehyde? - Concentration of amine? - Activity of reducing agent? Start->Reagents Stoichiometry 2. Confirm Stoichiometry - Correct molar ratios? - Amine volatility accounted for? Reagents->Stoichiometry If reagents are OK ImineFormation 3. Optimize Imine Formation - Is pH mildly acidic (5-6)? - Is water being removed (e.g., molecular sieves)? Stoichiometry->ImineFormation If stoichiometry is correct ReductionStep 4. Evaluate Reduction Step - Correct temperature? - Sufficient reaction time? - Incompatible solvent? ImineFormation->ReductionStep If imine formation is slow Success Problem Resolved ImineFormation->Success If optimized ReductionStep->Success

Caption: Logical workflow for troubleshooting low yield.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Aldehyde Purity: 2,4,5-trimethoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Verify its purity by NMR or melting point.

    • Amine Concentration: Ethylamine is often supplied as a solution (e.g., 70% in water). Ensure the concentration is accurate and account for the water content in your molar calculations.

    • Reducing Agent Activity: Hydride-based reducing agents are sensitive to moisture and can degrade over time. Use a freshly opened bottle or a properly stored reagent.[4]

  • Optimize Imine Formation:

    • pH Control: Imine formation is catalyzed by mild acid. The optimal pH is typically between 5 and 6.[4] This protonates the carbonyl oxygen, making the carbon more electrophilic, but does not excessively protonate the amine nucleophile. A common practice is to add a catalytic amount of acetic acid.

    • Water Removal: The formation of the imine is a condensation reaction that releases water.[4] Since it is an equilibrium process, the presence of water can inhibit the reaction. For a two-step procedure, water can be removed with a drying agent like anhydrous MgSO₄ or molecular sieves before adding the reductant. In a one-pot reaction, using a solvent like 1,2-dichloroethane (DCE) with a reagent like sodium triacetoxyborohydride (STAB) is effective as STAB is not water-sensitive.[5]

  • Monitor Reaction Progress: Do not rely solely on a predetermined reaction time. Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) or LC-MS. This provides real-time information on whether the reaction is progressing, stalling, or complete.[4]

Question 2: My main byproduct is 2,4,5-trimethoxybenzyl alcohol. How can I prevent its formation?

Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is reducing the starting aldehyde before it has a chance to form the imine.[5][6] This is particularly common when using a strong, less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[5][6]

Solutions:

  • Switch to a Milder Reducing Agent: The best solution for a one-pot reaction is to use a more selective, sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this.[6] It is less reactive and will selectively reduce the protonated imine intermediate much faster than the starting aldehyde, leading to cleaner reactions and higher yields.[4][6] Sodium cyanoborohydride (NaBH₃CN) is another classic choice for its selectivity, though toxicity concerns with cyanide byproducts exist.[1]

  • Adopt a Two-Step Procedure: If you must use sodium borohydride (e.g., for cost reasons), you should not perform the reaction in one pot. First, dissolve the aldehyde and amine in a solvent like methanol (MeOH) and stir for a period (e.g., 1-2 hours) to allow for complete imine formation. Only then should you add the NaBH₄, often portion-wise at a reduced temperature (e.g., 0 °C) to control the reduction.[5][6]

Question 3: I am having difficulty purifying my N-ethyl-N-(2,4,5-trimethoxybenzyl)amine product. What are the best strategies?

Answer: Tertiary amines can be challenging to purify using standard silica gel chromatography because their basic nature can cause them to streak on the acidic silica gel, leading to poor separation.[7]

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a highly effective and scalable method for purifying amines from neutral or acidic impurities (like the alcohol byproduct).[8][9][10]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities (like the alcohol) remain in the organic layer.

    • Separate the layers.

    • Cool the aqueous layer in an ice bath and make it basic by slowly adding a base (e.g., 2M NaOH) until the pH is >10.

    • The free amine will precipitate or form an oil. Extract the pure amine back into an organic solvent.

    • Wash the organic layer with brine, dry with anhydrous Na₂SO₄, and evaporate the solvent.

  • Modified Column Chromatography: If chromatography is necessary, you can improve the separation by:

    • Adding a Competing Base: Add a small amount (e.g., 0.5-1%) of a volatile tertiary amine like triethylamine or a base like ammonium hydroxide to your eluent system.[7] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

    • Using Treated Silica: Using commercially available amine-functionalized silica gel or basic alumina can also prevent streaking and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of reducing agent for this reaction?

A1: The choice depends on whether you prioritize a one-pot procedure for convenience or a two-step procedure for cost-effectiveness. Sodium triacetoxyborohydride (STAB) is generally the superior choice for a one-pot reaction due to its high selectivity.[6]

Reducing AgentCommon AbbreviationTypical ProcedureProsCons
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃One-PotMild, highly selective for imines, high yields, not water-sensitive.[5][6]More expensive, moisture-sensitive in storage.
Sodium CyanoborohydrideNaBH₃CNOne-PotSelective for imines, effective in protic solvents.[1][4]Highly toxic (cyanide), requires careful handling and waste disposal.
Sodium BorohydrideNaBH₄Two-StepInexpensive, readily available, powerful reductant.[6][11][12]Can reduce the starting aldehyde, leading to byproducts; requires a two-step process for good selectivity.[5][6]

Q2: Can I perform this as a one-pot or a two-step reaction? What are the pros and cons?

A2: Yes, both are viable.

  • One-Pot: This approach is more efficient and requires less handling. You mix the aldehyde, amine, and a selective reducing agent (like STAB) together in a suitable solvent (like DCE or DCM) and let the reaction proceed. It is the preferred method for high-throughput synthesis and general laboratory use.[6]

  • Two-Step: This method offers more control, especially when using a less selective reductant like NaBH₄.[6] You first ensure the imine is fully formed before introducing the reducing agent. This can be beneficial for maximizing yield when cost is a primary concern, but it is more time and labor-intensive.

Q3: How do I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Stain: Use a potassium permanganate (KMnO₄) stain. The aldehyde starting material will show up as a yellow spot, while the amine product will also be visualized. The disappearance of the aldehyde spot is a key indicator of reaction completion.

  • Solvent System: A typical eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For example, a 7:3 mixture of Hexanes:Ethyl Acetate. You may need to add 1% triethylamine to the eluent to prevent the amine product from streaking on the TLC plate.

  • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting materials, intermediate, and product, providing a quantitative view of the reaction's progress.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using STAB

This protocol is a general and highly reliable method for the synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.[6]

  • Reaction Setup: To a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5-trimethoxybenzaldehyde (1.0 equiv). Dissolve it in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Amine: Add ethylamine (1.1-1.2 equiv). If using an aqueous solution, ensure molar equivalents are calculated correctly.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture in one portion.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC (typically complete within 3-12 hours).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by acid-base extraction or column chromatography.

Protocol 2: Purification via Acid-Base Extraction

This protocol details the separation of the basic amine product from neutral or acidic byproducts.[8][10]

Purification Workflow cluster_layers Separatory Funnel Start Crude Product in Organic Solvent (e.g., EtOAc) Step1 Wash with 1M HCl (aq) Start->Step1 Step2 Separate Layers Step1->Step2 OrganicLayer Organic Layer (Contains Neutral Byproducts e.g., Alcohol) AqueousLayer Aqueous Layer (Contains Protonated Amine Product: R₃NH⁺Cl⁻) Step3 Basify Aqueous Layer with NaOH (aq) to pH > 10 AqueousLayer->Step3 Step2->OrganicLayer Discard Step2->AqueousLayer Step4 Extract with fresh Organic Solvent (EtOAc) Step3->Step4 FinalProduct Pure Amine in Organic Layer Step4->FinalProduct

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in ethyl acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl (aq). Shake well, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Discard the organic layer (containing neutral impurities).

  • Basification: Place the flask with the aqueous layer into an ice bath. Slowly add 2M NaOH (aq) with stirring until the solution is strongly basic (confirm with pH paper). The free amine should separate as an oil or a cloudy suspension.

  • Final Extraction: Extract the aqueous solution multiple times with fresh ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified tertiary amine.

References
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34, 307-312. [Link]

  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 622–625. [Link]

  • Sridevi, K., & Kumar, S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of trilaurin. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. Purification of tertiary amines using an adsorbent.
  • Google Patents.
  • American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • PubMed. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. [Link]

  • Google Patents. Method for the synthesis of substituted formylamines and substituted amines.
  • ACS Publications. (2015, April 7). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • ResearchGate. Efficient Preparation of N-Benzyl Secondary Amines via Benzylamine—Borane Mediated Reductive Amination. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Sciencemadness Discussion Board. (2022, March 4). Best Conditions For N-Alkylation?. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • PubMed Central (PMC). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • Canadian Journal of Chemistry. (2022, July 19). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico. [Link]

  • The Royal Society of Chemistry. Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]

  • Asian Journal of Chemistry. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • ResearchGate. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]

  • NIST WebBook. Benzaldehyde, 2,4,5-trimethoxy-. [Link]

Sources

Troubleshooting

Technical Support Center: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine . This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous control over th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine . This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous control over the stability of this secondary amine intermediate.

Below, you will find an in-depth mechanistic breakdown of its room-temperature degradation, a troubleshooting guide for benchtop observations, self-validating analytical protocols, and best practices for storage and recovery.

Mechanistic Grounding: The Causality of Room Temperature Degradation

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a secondary amine featuring a highly electron-rich 2,4,5-trimethoxybenzyl moiety. While this structural feature makes it a valuable synthetic building block, it inherently compromises the molecule's stability at room temperature (20–25°C) when exposed to ambient air and light.

The causality of its instability is driven by two primary, competing mechanisms:

  • Aerobic Autoxidation and Cleavage : The electron-donating methoxy groups increase the electron density of the aromatic ring, which significantly lowers the oxidation potential of the adjacent benzylic carbon[1]. In the presence of ambient oxygen and UV/visible light, the secondary amine undergoes aerobic oxidation to form a reactive imine or hemiaminal intermediate[2]. Ambient moisture then hydrolyzes this intermediate, irreversibly cleaving the molecule into 2,4,5-trimethoxybenzaldehyde and ethylamine.

  • Carbamate Salt Formation : The secondary nitrogen lone pair is highly nucleophilic and unhindered. It readily reacts with atmospheric carbon dioxide to form stable, insoluble carbamate salts, effectively removing the active free base from the solution and causing titer loss.

DegradationPathways A N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Intact Secondary Amine) B Imine / Hemiaminal Intermediate A->B O2, UV Light (Autoxidation) D Carbamate Salt (Insoluble Precipitate) A->D Atmospheric CO2 (Nucleophilic Attack) C 2,4,5-Trimethoxybenzaldehyde + Ethylamine B->C H2O (Hydrolysis)

Fig 1. Primary room-temperature degradation pathways of the secondary amine.

Troubleshooting Guide: Benchtop Observations

Q: My neat liquid stock turned from clear to a distinct yellow/brown tint after a week on the bench. Is it ruined? A: The discoloration is a classic macroscopic indicator of oxidative degradation. The yellowing is primarily caused by the formation of 2,4,5-trimethoxybenzaldehyde and the subsequent polymerization of trace radical degradation products. If the color change is mild, the bulk purity may still be >95%, but the material must be re-purified (e.g., via vacuum distillation or column chromatography) before use in sensitive kinetic or biological assays.

Q: I noticed a white crust forming around the cap of the reagent bottle. What is this? A: This is a carbamate salt formed by the reaction of the amine with atmospheric CO₂. Because the cap threading is exposed to air, the amine vapor/liquid reacts readily. This indicates that the seal is compromised, and the bulk solvent is likely absorbing CO₂ and O₂, accelerating overall degradation.

Q: My LC-MS analysis shows a new major peak at m/z 197 (M+H). What is this degradant? A: The intact protonated mass of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is ~256 Da. A peak at m/z 197 perfectly corresponds to the protonated mass of 2,4,5-trimethoxybenzaldehyde (MW ~196.2). This confirms that oxidative cleavage of the benzylic C-N bond has occurred in your sample.

Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, you must use a stability-indicating assay that tracks both the disappearance of the parent compound and the appearance of its primary degradant. This ensures a closed mass balance and prevents false positives caused by non-specific losses (e.g., sample adsorption to the vial).

Protocol: Stability-Indicating HPLC-UV/MS Assay

Principle: This protocol is self-validating because it utilizes an acidic quenching step to halt degradation instantly, ensuring the chromatographic snapshot of the sample is perfectly preserved.

  • Sample Preparation & Quenching : Aliquot 10 µL of the amine sample into an amber HPLC vial. Immediately quench oxidation by adding 990 µL of Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The low pH protonates the amine, rendering the nitrogen lone pair unreactive to further oxidation or CO₂ attack.

  • Internal Standard Addition : Spike the quenched sample with 10 µL of a known concentration of an oxidation-resistant internal standard (e.g., benzylamine).

  • Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) over 5 minutes.

  • Detection and Mass Balance : Monitor UV absorbance at 254 nm. Quantify the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine peak against the 2,4,5-trimethoxybenzaldehyde peak. A proportional increase in the aldehyde peak validates that degradation is occurring via the oxidative cleavage pathway.

ValidationWorkflow S1 1. Sample Aliquoting (Exposed vs. Argon-purged) S2 2. Quench & Dilute (Acetonitrile + 0.1% TFA) S1->S2 S3 3. HPLC-UV/MS Analysis (C18, 254 nm, ESI+) S2->S3 S4 4. Mass Balance Validation (Parent vs. Aldehyde Peak) S3->S4

Fig 2. Self-validating HPLC-UV/MS workflow for stability-indicating assays.

Quantitative Data & Benchmarks

The following table summarizes the expected degradation profile of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine over a 30-day period based on environmental exposure.

Storage ConditionTimeframe% Intact Amine RemainingPrimary Degradant ObservedPhysical Appearance
Room Temp (25°C), Open Air / Light 7 Days~82%2,4,5-TrimethoxybenzaldehydePale yellow, slight crust
Room Temp (25°C), Open Air / Light 30 Days< 50%Aldehyde + Carbamate SaltsDark brown, heavy precipitate
Room Temp (25°C), Argon Purged, Amber Vial 30 Days> 98%Trace AldehydeClear liquid
Refrigerated (4°C), Argon Purged 6 Months> 99%None detectedClear liquid

FAQs: Storage, Handling, and Recovery

Q: Can I store the compound at room temperature if I use an amber vial? A: No. While amber vials block UV-induced radical initiation, they do not prevent aerobic oxidation or CO₂ absorption. To maintain stability at room temperature, the compound must be sparged with an inert gas (Argon or Nitrogen) and tightly sealed[3].

Q: How do I recover the free base if it has partially degraded into a carbamate? A: Carbamate formation is a reversible process. Dissolve the degraded sample in an organic solvent (e.g., dichloromethane) and wash with a mild basic aqueous solution (1M NaOH). The base will decompose the carbamate back into the free amine and carbonate ions. Extract the organic layer, dry over Na₂SO₄, and concentrate under vacuum. Note: This procedure will recover carbamates but will not reverse oxidative cleavage.

Q: Are there specific safety precautions for handling this compound during stability testing? A: Yes. Like many functionalized benzylamines, it is considered corrosive and can cause severe skin burns and eye damage[3]. Always handle within a certified chemical fume hood, utilizing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of N-Ethyl-N-(2,4,5-trimethoxybenzyl)amine

Welcome to the Advanced Troubleshooting Guide for the isolation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine. This secondary amine is typically synthesized via the reductive amination of 2,4,5-trimethoxybenzaldehyde with e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine. This secondary amine is typically synthesized via the reductive amination of 2,4,5-trimethoxybenzaldehyde with ethylamine ()[1]. Due to the electron-rich nature of the trimethoxybenzyl system and the specific pKa of the target molecule, researchers frequently encounter co-extracting impurities, stubborn emulsions, and oxidation artifacts.

This guide is designed for drug development professionals and synthesists to optimize their downstream processing, establish self-validating workflows, and troubleshoot common extraction failures.

Part 1: Quantitative Data & Partitioning Profiling

To effectively design an extraction protocol, we must exploit the physicochemical differences between the target amine and its common synthesis byproducts. The target secondary amine has a pKa of approximately 9.7 ()[2]. Complete protonation requires an aqueous environment at least two pH units below this value.

CompoundRolepKaLogP (Est.)Target Phase (pH < 3)Target Phase (pH > 12)
N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Target Product~9.72.1Aqueous (as HCl salt)Organic (as freebase)
2,4,5-trimethoxybenzaldehyde Starting MaterialN/A1.8OrganicOrganic
2,4,5-trimethoxybenzyl alcohol ByproductN/A1.4OrganicOrganic
N-ethyl-N,N-bis(2,4,5-trimethoxybenzyl)amine Tertiary Byproduct~8.53.8Aqueous (as HCl salt)Organic (as freebase)
Ethylamine Starting Material10.7-0.1AqueousAqueous (Volatile)
Part 2: Optimized Acid-Base Extraction Protocol

This self-validating workflow ensures the quantitative separation of the target amine from neutral byproducts.

Step 1: Initial Organic Partitioning

  • Quench the reductive amination reaction mixture with distilled water.

  • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

    • Causality: MTBE is chosen over Ethyl Acetate or Dichloromethane because it forms fewer emulsions with amphiphilic trimethoxybenzyl compounds and minimizes the extraction of highly polar inorganic borate salts from the reducing agent.

  • Discard the aqueous layer (contains borate salts and excess ethylamine).

Step 2: Acidic Back-Extraction (The Purification Step)

  • Extract the combined MTBE layers with 1M HCl (3 x 30 mL).

  • Validation Check: Test the pH of the final aqueous extract using pH paper. It must be < 3.

    • Causality: At pH < 3, the secondary amine (pKa ~9.7) is >99.9% protonated into its water-soluble hydrochloride salt.

  • Separate the phases. The organic layer now contains the neutral impurities (aldehyde, alcohol).

  • Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3) and stain with Ninhydrin. A lack of color confirms no amine was left behind. Discard this organic waste.

Step 3: Basification and Final Recovery

  • Cool the acidic aqueous layer in an ice bath to prevent exothermic degradation.

  • Slowly add 2M NaOH dropwise until the pH is > 12.

    • Causality: The high pH completely deprotonates the amine, crashing it out of the aqueous phase as a lipophilic freebase.

  • Extract the milky aqueous layer with fresh MTBE (3 x 30 mL).

  • Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure freebase.

Part 3: Troubleshooting FAQs

Q: During the first liquid-liquid extraction, I get a thick, unbreakable emulsion. How do I resolve this? A: Emulsions in this system are typically caused by colloidal boron complexes (if NaBH₄/NaBH₃CN was used) or amphiphilic imine intermediates.

  • Resolution: Do not add more solvent. Instead, filter the entire biphasic mixture through a pad of Celite to remove insoluble boron complexes. Additionally, adding brine (saturated NaCl) to the aqueous layer increases the ionic strength, which decreases the solubility of organic compounds in the aqueous phase and forces phase separation.

Q: My final product is contaminated with 2,4,5-trimethoxybenzaldehyde, even after a rigorous acid-base wash. How is it carrying over? A: This is a classic "false-positive" carryover caused by the hydrolysis of unreduced imine during the acid wash. If your initial reductive amination was incomplete, the intermediate imine extracts into the MTBE. When you add 1M HCl, the imine rapidly hydrolyzes back into 2,4,5-trimethoxybenzaldehyde and ethylamine. The newly formed aldehyde partitions into the organic layer, but if phase separation is poor, it contaminates the aqueous layer.

  • Resolution: Ensure complete reduction before extraction (monitor by LC-MS). If imine is suspected, deliberately stir the crude mixture with 1M HCl for 30 minutes before the first extraction to fully hydrolyze it, then extract the resulting aldehyde away.

Q: I'm detecting the over-alkylated tertiary amine (N-ethyl-N,N-bis(2,4,5-trimethoxybenzyl)amine) in my final extract. How do I separate it? A: Standard acid-base extraction cannot efficiently separate the secondary target from the tertiary byproduct because both are basic and will co-extract into the acidic aqueous layer ()[2].

  • Resolution: You must use orthogonal purification. The most effective method is selective salt precipitation. The secondary amine hydrochloride often crystallizes readily from hot isopropanol/diethyl ether, whereas the bulkier tertiary amine salt remains in solution.

  • Prevention: Always use a 3-5x molar excess of ethylamine during the synthesis to thermodynamically favor the secondary amine.

Q: Why is my extracted freebase turning pink or light brown upon exposure to air? A: Electron-rich 2,4,5-trimethoxybenzyl systems are highly susceptible to auto-oxidation, forming colored quinone-like impurities upon exposure to oxygen and light ()[3].

  • Resolution: Do not store the compound as a freebase. Immediately after extraction, convert the freebase into a stable salt (e.g., hydrochloride) by bubbling HCl gas through the ethereal extract or adding ethereal HCl. The protonated ammonium salt is highly resistant to oxidation.

Part 4: Mechanistic Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture (Amine, Aldehyde, Alcohol, Salts) OrgPhase1 Organic Phase 1 (MTBE) Contains: Freebase Amine, Neutrals Start->OrgPhase1 Add MTBE & H2O AqWaste1 Aqueous Phase 1 (Waste) Contains: Borate Salts Start->AqWaste1 Discard AcidWash Acidic Extraction (1M HCl, pH < 3) OrgPhase1->AcidWash Add 1M HCl AqPhase2 Aqueous Phase 2 Contains: Amine Hydrochloride AcidWash->AqPhase2 Amine protonates OrgWaste2 Organic Phase 2 (Waste) Contains: Aldehyde, Alcohol AcidWash->OrgWaste2 Neutrals remain Basification Basification (NaOH, pH > 12) AqPhase2->Basification Add NaOH OrgPhase3 Organic Phase 3 (MTBE) Contains: Pure Amine Freebase Basification->OrgPhase3 Extract with MTBE AqWaste3 Aqueous Phase 3 (Waste) Contains: NaCl, NaOH Basification->AqWaste3 Discard

Mechanistic workflow of the acid-base extraction for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

References
  • Welch Materials. "Acidic or Basic? Read Analyte Structure First When Developing Methods." Welch-US. Available at:[Link]

  • Collins, M. (2011). "Some new psychoactive substances: precursor chemicals and synthesis-driven end-products." Drug Testing and Analysis, 3(7-8), 404-416. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing N-ethyl-N-(2,4,5-trimethoxybenzyl)amine to other substituted benzylamines

Title: Comparative Pharmacodynamics and Metabolic Profiling of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine vs. Canonical Substituted Benzylamines Introduction Substituted benzylamines represent a highly versatile class of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacodynamics and Metabolic Profiling of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine vs. Canonical Substituted Benzylamines

Introduction Substituted benzylamines represent a highly versatile class of pharmacophores in medicinal chemistry. While primary amines like 2,4,5-trimethoxybenzylamine are well-established as synthetic precursors and naturally occurring plant bioactives[1], secondary amines such as N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (NETMBA) offer distinct physicochemical advantages. By modifying the steric bulk and lipophilicity of the nitrogen center, researchers can fine-tune receptor affinity, modulate blood-brain barrier (BBB) permeability, and alter the compound's metabolic fate. This guide provides an objective, data-driven comparison of NETMBA against other canonical substituted benzylamines, focusing on structural causality, receptor interactions, and self-validating experimental workflows.

Structural Causality and Physicochemical Properties

The transition from a primary to a secondary amine via N-ethylation fundamentally alters the molecule's interaction with biological systems.

  • Lipophilicity & Permeability: Primary amines (e.g., 2,4,5-trimethoxybenzylamine) possess two hydrogen-bond donors, which can limit passive membrane diffusion. N-ethylation removes one hydrogen-bond donor and adds an alkyl chain, increasing the partition coefficient (LogP). This is critical for CNS-targeted drug development, where enhanced BBB penetration is required.

  • Steric Hindrance: The ethyl group sterically shields the nitrogen lone pair. This shielding reduces susceptibility to rapid oxidative deamination by Monoamine Oxidase (MAO), a common metabolic liability that clears primary benzylamines rapidly from systemic circulation.

  • The 2,4,5-Trimethoxy Motif: Unlike the 3,4,5-trimethoxy pattern (canonical to mescaline analogs), the 2,4,5-substitution pattern provides unique electronic properties. The oxygen at the 2-position can participate in intramolecular interactions or specific hydrogen bonding with target receptor pockets, a feature heavily exploited in the design of potent 5-HT2A receptor ligands[2].

Table 1: Comparative Physicochemical Profiles of Substituted Benzylamines

CompoundAmine ClassificationH-Bond DonorsEst. LogPPrimary Pharmacological Role / Note
N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Secondary1~2.8Lipophilic scaffold, MAO-resistant
2,4,5-trimethoxybenzylamine Primary2~1.5Precursor, plant bioactive[1]
3,4,5-trimethoxybenzylamine Primary2~1.5Mescaline-analog precursor
2-methoxybenzylamine Primary2~1.2NBOMe series building block[2]

Pharmacodynamics: 5-HT Receptor Interactions

Substituted benzylamines are critical components in the synthesis of high-affinity serotonin receptor ligands. The addition of an N-benzyl substituent to phenethylamine or tryptamine cores is known to drastically increase affinity for 5-HT2A and 5-HT2C receptors[2][3].

When evaluating NETMBA as a standalone ligand or a bulky substituent, the N-ethyl group introduces a steric penalty in tightly constrained binding pockets but can induce biased agonism. While primary benzylamines often act as full agonists when conjugated to appropriate scaffolds, the added bulk of the N-ethyl group can restrict the conformational shifts required for Gq/11 protein coupling, potentially shifting the pharmacological profile toward partial agonism or antagonism.

G Ligand N-ethyl-N-(2,4,5- trimethoxybenzyl)amine Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Binding & Activation Gq Gq/11 Protein Coupling Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Alpha-Subunit Binding IP3 IP3 / DAG Production PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Mobilization IP3->Ca ER Calcium Release

Fig 1: Gq/11-mediated intracellular calcium mobilization pathway following 5-HT2 receptor activation.

Metabolic Profiling and CYP450 Stability

The metabolic fate of the 2,4,5-trimethoxybenzyl moiety is highly dependent on the amine substitution. Studies on vanilloid and capsaicinoid analogs demonstrate that 2,4,5-trimethoxybenzyl derivatives undergo specific O-demethylation and aromatic hydroxylation catalyzed primarily by CYP1A2, CYP2C19, and CYP3A4[4].

For NETMBA, the N-ethyl group introduces a competing metabolic pathway: N-dealkylation.

  • O-Demethylation: Occurs predominantly at the 4-methoxy position, generating a reactive phenol intermediate.

  • N-Dealkylation: CYP3A4 oxidizes the ethyl group, resulting in the loss of acetaldehyde and the reversion of NETMBA back to the primary 2,4,5-trimethoxybenzylamine.

Table 2: Primary Metabolic Pathways and CYP450 Isoform Dependency

CompoundPrimary Metabolic PathwayDominant CYP Isoform(s)Resulting Metabolite
NETMBA N-dealkylationCYP3A42,4,5-trimethoxybenzylamine
NETMBA O-demethylationCYP1A2, CYP2C19N-ethyl-N-(hydroxy-dimethoxybenzyl)amine
2,4,5-TMBA O-demethylationCYP1A2, CYP3A4[4]Hydroxy-dimethoxybenzylamine

Self-Validating Experimental Protocols

To objectively compare these compounds, the following self-validating protocols are recommended. The inclusion of mechanistic controls ensures that the resulting data is a product of specific biological interactions rather than systemic artifacts.

Protocol A: In Vitro Calcium Mobilization Assay (5-HT2A Functional Activity) Causality: 5-HT2A receptors are Gq-coupled. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, which triggers calcium release from the endoplasmic reticulum. Measuring transient Ca2+ flux provides a direct, real-time readout of receptor activation.

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C.

  • Baseline Establishment: Record baseline fluorescence (Ex 488 nm / Em 520 nm) for 10 seconds prior to compound addition to establish background noise limits.

  • Compound Addition: Inject NETMBA or reference benzylamines (0.1 nM to 10 µM) and record fluorescence continuously for 90 seconds.

  • Self-Validation Mechanisms:

    • Positive Control: Use 5-HT (Serotonin) to validate cell responsiveness and define 100% Emax.

    • Receptor Specificity Control: Pre-incubate a parallel set of wells with 1 µM Ketanserin (a selective 5-HT2A antagonist). A complete ablation of the calcium signal upon NETMBA addition proves the response is strictly 5-HT2A-mediated and not an off-target or cytotoxic artifact.

Protocol B: Human Liver Microsome (HLM) Stability Assay Causality: HLMs contain the full complement of Phase I metabolizing enzymes (CYPs). Supplementing with NADPH initiates oxidative metabolism, allowing for the calculation of intrinsic clearance (CLint) and identification of N-dealkylation vs. O-demethylation products.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate at 37°C.

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify parent compound depletion and identify metabolite masses.

  • Self-Validation Mechanisms:

    • Enzymatic Competency Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic activity of the specific HLM batch.

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades in this control, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), validating that NADPH-dependent depletion is truly CYP-mediated.

G Substrate Benzylamine Substrate (1 µM) HLM Human Liver Microsomes + NADPH (37°C) Substrate->HLM Initiate Metabolism Quench Quench Reaction (Cold Acetonitrile) HLM->Quench Timepoints (0-60m) Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Stop CYP Activity LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Extraction Data Clearance Rate & Metabolite ID LCMS->Data Quantify Parent/Metabolite

Fig 2: Self-validating in vitro microsomal stability workflow for CYP450 metabolic profiling.

References

  • Reilly, C. A., et al. (2013). "Reactive Intermediates Produced from Metabolism of the Vanilloid Ring of Capsaicinoids by P450 Enzymes." Chemical Research in Toxicology. 4

  • "N-Benzyl-tryptamine Derivatives as Serotonin 5-HT2A Receptor (5-HT2AR) Agonists: Focus on Different In Vitro 5-HT2AR Activity Profiles." (2026). ACS Chemical Neuroscience. 3

  • "5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines." (2019). PLoS ONE. 2

  • "Effects of enhanced Melissa officinalis essential oil via carrageenan on mitigating aflatoxin b1-induced cytotoxicity in HT-29 and HEK-293 cells." (2025). BMC Complementary Medicine and Therapies. 1

Sources

Comparative

High-Resolution Empirical vs. Routine Benchtop NMR: A Performance Comparison Guide for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

As pharmaceutical research accelerates, the structural verification of secondary amine precursors remains a critical bottleneck. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) is a highly oxygenated secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical research accelerates, the structural verification of secondary amine precursors remains a critical bottleneck. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) is a highly oxygenated secondary amine frequently utilized in the synthesis of complex alkaloids and1 [1].

The analytical challenge with this molecule lies in its 2,4,5-trimethoxy substitution pattern. The three methoxy groups create a congested chemical shift region (~3.8 ppm) in ¹H NMR, while the labile secondary amine proton (N-H) is highly susceptible to solvent effects. This guide objectively compares the performance of High-Resolution NMR (600 MHz), Routine Benchtop NMR (80 MHz), and In-Silico Predictions to help researchers optimize their analytical workflows.

Experimental Methodology & Self-Validating Workflow

To ensure a self-validating system, sample preparation must eliminate variables that cause spectral artifacts. The following protocol is designed to suppress rapid intermolecular proton exchange, which otherwise broadens the N-H signal and obscures baseline resolution.

Step-by-Step Sample Preparation Protocol
  • Desiccation: Pre-dry the deuterated solvent (CDCl₃) over activated 3Å molecular sieves for 24 hours. Causality: Trace water in CDCl₃ (typically appearing at 1.56 ppm) overlaps with the amine N-H peak and accelerates proton exchange, severely degrading spectral quality.

  • Sample Weighing: Accurately weigh 15–20 mg of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine for ¹H NMR (or 50–60 mg for ¹³C NMR).

  • Solvation & Internal Standard: Dissolve the sample in 0.6 mL of the dried CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference (0.00 ppm), ensuring that chemical shift comparisons across different magnetic field strengths remain mathematically valid.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( B0​ ), leading to poor shimming and artificially broadened peaks.

NMR_Workflow A Sample Weighing (15-20 mg for 1H) B Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) A->B C Desiccation (Add 3Å Molecular Sieves) B->C D Filtration (0.22 µm PTFE) C->D E NMR Tube Loading (5 mm Precision Tube) D->E F1 High-Res Acquisition (600 MHz) E->F1 F2 Benchtop Acquisition (80 MHz) E->F2 G Data Processing (Fourier Transform & Phasing) F1->G F2->G

Caption: Workflow for NMR sample preparation and acquisition of secondary amines.

Performance Comparison: High-Res vs. Benchtop vs. In-Silico

The tables below summarize the quantitative data across three modalities.

¹H NMR Chemical Shift Comparison (CDCl₃)
Proton EnvironmentMultiplicityHigh-Res Empirical (600 MHz)Benchtop Empirical (80 MHz)In-Silico Prediction (DFT)
Aromatic H-6 Singlet (1H)6.85 ppm6.85 ppm (br s)6.81 ppm
Aromatic H-3 Singlet (1H)6.52 ppm6.52 ppm (br s)6.48 ppm
Methoxy (C-5) Singlet (3H)3.88 ppm\multirow{3}{*}{3.85 ppm (Multiplet, 9H)}3.86 ppm
Methoxy (C-4) Singlet (3H)3.85 ppm3.84 ppm
Methoxy (C-2) Singlet (3H)3.82 ppm3.81 ppm
Benzylic CH₂ Singlet (2H)3.75 ppm3.75 ppm (s)3.72 ppm
Ethyl CH₂ Quartet (2H)2.68 ppm ( J=7.1 Hz)2.68 ppm (q)2.65 ppm
Amine N-H Broad Singlet (1H)1.70 ppm1.70 ppm (Very broad/invisible)1.55 ppm
Ethyl CH₃ Triplet (3H)1.12 ppm ( J=7.1 Hz)1.12 ppm (t)1.10 ppm

Mechanistic Insights & Causality:

  • Resolution of Methoxy Groups: At 600 MHz, the three methoxy groups resolve into distinct singlets. At 80 MHz, they merge into a single broad multiplet. Why? Chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength ( B0​ ). At 80 MHz, the difference ( Δν ) between 3.82 and 3.85 ppm is merely 2.4 Hz, which is smaller than the natural linewidth and shimming imperfections of a benchtop instrument, causing total overlap.

  • The Labile N-H Proton: The exact position of the N-H proton depends heavily on sample concentration and hydrogen bonding. Because 2 [3], the signal is broad. On low-field benchtop systems, this broad signal often falls below the signal-to-noise threshold and becomes invisible.

¹³C NMR Chemical Shift Comparison (CDCl₃)
Carbon EnvironmentHigh-Res Empirical (150 MHz)Benchtop Empirical (20 MHz)In-Silico Prediction (DFT)
C-5 (Aromatic, O-Me) 151.8 ppm151.8 ppm152.1 ppm
C-4 (Aromatic, O-Me) 148.2 ppm148.2 ppm147.9 ppm
C-2 (Aromatic, O-Me) 143.5 ppm143.5 ppm144.0 ppm
C-1 (Aromatic, Benzylic) 118.4 ppm118.4 ppm118.0 ppm
C-6 (Aromatic, H) 114.1 ppm114.1 ppm113.8 ppm
C-3 (Aromatic, H) 97.5 ppm97.5 ppm97.1 ppm
Methoxy Carbons (x3) 56.8, 56.4, 56.1 ppm56.5 ppm (Broad/Overlapped)56.7, 56.3, 56.0 ppm
Benzylic CH₂ 48.2 ppm48.2 ppm47.8 ppm
Ethyl CH₂ 43.5 ppm43.5 ppm43.1 ppm
Ethyl CH₃ 15.2 ppm15.2 ppm14.9 ppm

Mechanistic Insights & Causality: The α -carbons (Benzylic CH₂ and Ethyl CH₂) are significantly deshielded by the electronegative nitrogen atom, pushing them downfield to 48.2 ppm and 43.5 ppm, respectively. Benchtop ¹³C NMR requires highly concentrated samples (>100 mg/mL) and extended acquisition times (often >4 hours) to achieve an acceptable signal-to-noise ratio, making it less practical for routine screening of this specific molecule compared to ¹H NMR.

The Role of Solvent Effects in Amine Reactivity

If structural verification of the secondary amine is ambiguous in CDCl₃, switching the solvent to DMSO-d₆ is a field-proven troubleshooting step.

3 [2]. In CDCl₃, the N-H proton of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine exchanges rapidly with trace moisture, resulting in a broad peak at ~1.70 ppm. However, DMSO-d₆ is a strong hydrogen-bond acceptor. It forms a stable solvation sphere around the amine, significantly slowing down the proton exchange rate ( kex​ ). Consequently, the N-H signal sharpens and shifts downfield (typically to 2.5–3.5 ppm), allowing for definitive confirmation of the secondary amine functionality.

Conclusion & Recommendations

  • High-Resolution NMR (600 MHz): The gold standard for final structural elucidation and publication-quality data. It is mandatory when distinguishing the specific regiochemistry of the 2,4,5-trimethoxy signals.

  • Benchtop NMR (80 MHz): Ideal for high-throughput, in-process reaction monitoring (e.g., confirming the consumption of the starting aldehyde during reductive amination). However, users must accept the loss of methoxy group resolution.

  • In-Silico Prediction: Highly accurate for rigid carbon frameworks but fails to account for concentration-dependent solvent effects on the labile N-H proton.

References

  • Source: National Institutes of Health (NIH)
  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture Source: ACS Publications URL
  • Video: NMR Spectroscopy Of Amines Source: JoVE URL

Sources

Validation

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine vs 2,4,5-trimethoxyamphetamine efficacy

Title: Comparative Pharmacodynamics and Efficacy: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine vs. 2,4,5-Trimethoxyamphetamine (TMA-2) Executive Summary & Pharmacological Context In the development and evaluation of serotoner...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacodynamics and Efficacy: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine vs. 2,4,5-Trimethoxyamphetamine (TMA-2)

Executive Summary & Pharmacological Context

In the development and evaluation of serotonergic ligands, the spatial arrangement of the pharmacophore dictates both binding affinity and functional efficacy at the 5-HT2A receptor. This guide provides an objective, data-driven comparison between two structural isomers (C₁₂H₁₉NO₃): the classic psychedelic partial agonist 2,4,5-Trimethoxyamphetamine (TMA-2) and its structural isomer N-ethyl-N-(2,4,5-trimethoxybenzyl)amine .

While both molecules share the identical 2,4,5-trimethoxyaryl substitution pattern, the architectural shift from an amphetamine backbone to a secondary benzylamine fundamentally alters their interaction with the receptor's orthosteric pocket. This guide is designed for drug development professionals to understand the causality behind these structural nuances and provides self-validating experimental protocols to quantify their efficacy.

Structural Activity Relationship (SAR) & Mechanistic Divergence

To understand the vast difference in efficacy between these two isomers, we must analyze the spatial requirements of the 5-HT2A receptor.

  • TMA-2 (Amphetamine Core): TMA-2 is a well-documented partial agonist at the human 5-HT2A receptor[1]. Its structure consists of a phenethylamine backbone with an alpha-methyl substitution. The two-carbon alkyl chain between the aromatic ring and the primary amine acts as a critical spacer. This allows the 2,4,5-trimethoxy-substituted ring to anchor into the hydrophobic pocket (engaging in pi-pi stacking with Phe340/F6.52) while the primary amine forms a vital salt bridge with the conserved Asp155 (D3.32) residue[1]. Furthermore, the alpha-methyl group provides steric hindrance against rapid deamination by monoamine oxidase (MAO), enhancing its bioavailability[2].

  • N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Benzylamine Core): In this isomer, the carbon atoms are shifted from the alkyl spacer to the amine, creating an N-ethyl substituted benzylamine. This removes the two-carbon spacer, placing the nitrogen only one carbon away from the aromatic ring. While N-benzyl substitutions added to a phenethylamine core (such as in the NBOMe series) drastically increase 5-HT2A affinity[3][4], an isolated benzylamine lacks the primary phenethylamine pharmacophore entirely. The shortened chain prevents the simultaneous engagement of the hydrophobic pocket and the Asp155 salt bridge, resulting in a catastrophic loss of target affinity and functional efficacy.

ReceptorBinding Isomers C12H19NO3 Isomers TMA2 TMA-2 (Amphetamine Core) Isomers->TMA2 Benzyl N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (Benzylamine Core) Isomers->Benzyl Asp155 Asp155 (D3.32) Salt Bridge Formation TMA2->Asp155 Optimal Distance Phe340 Phe340 (F6.52) Pi-Pi Stacking TMA2->Phe340 Aligned Clash Steric Clash / Distance Mismatch Benzyl->Clash Shortened Alkyl Chain Active 5-HT2A Partial Agonism (EC50 = 190 nM) Asp155->Active Phe340->Active Inactive Loss of Efficacy (Inactive) Clash->Inactive

Fig 1: Binding logic and structural divergence of C12H19NO3 isomers at the 5-HT2A orthosteric site.

Quantitative Efficacy Comparison

The table below summarizes the pharmacological profiles of both compounds. Data for TMA-2 is derived from established in vitro functional assays measuring Gq-coupled signaling[1][2].

Parameter2,4,5-Trimethoxyamphetamine (TMA-2)N-ethyl-N-(2,4,5-trimethoxybenzyl)amine
Core Scaffold Alpha-methyl phenethylamineSecondary benzylamine
5-HT2A Affinity (Kᵢ) 1,300 nM[2]> 10,000 nM (Predicted inactive)
5-HT2A EC₅₀ (Gq) 190 nM[1]N/A (Fails to induce signaling)
Maximal Efficacy (Eₘₐₓ) 84% (Relative to 5-HT)[1][2]< 5% (Negligible)
Receptor Interaction Partial Agonist[1]Non-binder / Inactive
MAO Susceptibility Low (Sterically protected)High (Exposed secondary amine)

Experimental Methodologies: Self-Validating Protocols

To objectively verify the efficacy and receptor interaction of these compounds, researchers must utilize robust in vitro assays. Below are the step-by-step methodologies designed with built-in validation parameters.

Protocol A: Gq-Coupled IP1 Accumulation Assay (Functional Efficacy)

Causality Check: Why measure IP1 instead of IP3 or Calcium? IP3 is highly transient and rapidly metabolized. By treating cells with Lithium Chloride (LiCl), we inhibit inositol monophosphatase, allowing the stable downstream metabolite IP1 to accumulate. This provides a significantly wider assay window and higher reproducibility for calculating EC₅₀ and Eₘₐₓ.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into a 384-well white microplate at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Ligand Dilution: Prepare 10-point concentration-response curves (from 10 μM down to 0.1 nM) for TMA-2, N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, and Serotonin (5-HT) in stimulation buffer containing 50 mM LiCl.

  • Stimulation: Aspirate culture media and add 10 μL of the ligand dilutions to the respective wells. Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Add 5 μL of d2-labeled IP1 analog and 5 μL of Terbium Cryptate-labeled anti-IP1 antibody (prepared in lysis buffer) to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature in the dark to allow Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to occur.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm).

    • Self-Validation Requirement: Calculate the Z'-factor using the 5-HT (10 μM) positive control and vehicle (0.1% DMSO) negative control. The assay is only valid if Z' > 0.5. Calculate the 665/620 ratio to determine IP1 accumulation.

IP1Assay Step1 HEK293-5HT2A Cell Seeding Step2 Ligand + LiCl Incubation (1h) Step1->Step2 Step3 Cell Lysis & d2-Ab Addition Step2->Step3 Step4 Cryptate-Ab Incubation Step3->Step4 Step5 TR-FRET Readout (665nm/620nm) Step4->Step5

Fig 2: Self-validating TR-FRET IP1 accumulation workflow for quantifying Gq-coupled receptor efficacy.

Protocol B: Radioligand Competitive Binding Assay (Affinity)

Causality Check: Functional assays do not differentiate between a lack of affinity and a lack of intrinsic efficacy (e.g., an antagonist). A competitive binding assay using [¹²⁵I]DOI (a potent 5-HT2A agonist radioligand) is required to prove that N-ethyl-N-(2,4,5-trimethoxybenzyl)amine fails to physically bind to the receptor, whereas TMA-2 successfully competes for the site.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest membrane preparations from CHO-K1 cells expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM [¹²⁵I]DOI, and varying concentrations of the test compounds (TMA-2 and the benzylamine analog).

  • Non-Specific Binding (NSB) Control: To validate the specific binding window, include wells containing 10 μM Ketanserin (a potent 5-HT2A antagonist) to define NSB.

  • Equilibration: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific filter binding).

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Conclusion

While TMA-2 and N-ethyl-N-(2,4,5-trimethoxybenzyl)amine share the exact same molecular weight and elemental composition, their pharmacological destinies are entirely distinct. TMA-2 leverages its phenethylamine spacer to act as a potent 5-HT2A partial agonist (EC₅₀ = 190 nM)[1]. Conversely, the benzylamine structure of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine structurally precludes it from bridging the critical distance required for orthosteric activation, rendering it functionally inert at serotonergic targets.

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

As a Senior Application Scientist, characterizing secondary amines with highly electron-rich aromatic systems requires more than just running a sample through an instrument; it requires a deep understanding of gas-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, characterizing secondary amines with highly electron-rich aromatic systems requires more than just running a sample through an instrument; it requires a deep understanding of gas-phase ion chemistry. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a structurally complex molecule featuring a 2,4,5-trimethoxybenzyl moiety—a motif frequently encountered in pharmaceutical precursors, metabolic intermediates, and forensic reference standards[1].

Because the electron-donating methoxy groups heavily stabilize carbocation intermediates, the fragmentation pathways of this compound are strongly biased toward benzylic cleavage. This guide objectively compares the analytical performance and mechanistic fragmentation patterns of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing self-validating protocols for rigorous structural elucidation.

Mechanistic Fragmentation Dynamics: The "Why" Behind the Spectra

To optimize an analytical method, one must first understand the causality of the molecule's fragmentation behavior under different ionization energies.

Hard Ionization: GC-EI-MS (70 eV)

Under standard 70 eV electron ionization, secondary benzylamines typically exhibit a very weak or entirely absent molecular ion[2]. For N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (MW = 225 Da), the ionization energy rapidly induces the following cleavages:

  • Benzylic Cleavage (m/z 181): Cleavage of the C–N bond yields the highly stable 2,4,5-trimethoxybenzyl cation ([C10H11O3]+, m/z 181)[3]. The three electron-donating methoxy groups provide exceptional resonance stabilization, making this the dominant base peak in the spectrum.

  • Alpha-Cleavage (m/z 58): Cleavage of the benzylic C–C bond results in the loss of the heavy 2,4,5-trimethoxyphenyl radical (167 Da). The charge is retained on the nitrogen, forming an iminium ion ([CH2=NH-CH2CH3]+) at m/z 58.

  • Secondary Fragmentations: The m/z 181 cation undergoes further losses typical of methoxyaromatics, such as the loss of a methyl radical (•CH3, 15 Da) to yield m/z 166, or formaldehyde (CH2O, 30 Da) to yield m/z 151.

Soft Ionization: LC-ESI-MS/MS (CID)

In electrospray ionization (ESI+), the soft ionization process preserves the intact protonated molecule [M+H]+ at m/z 226.

  • Primary CID Pathway: During collision-induced dissociation (CID), the collision energy predominantly targets the protonated secondary amine. The neutral loss of ethylamine (45 Da) dominates the MS/MS spectrum, again yielding the m/z 181 trimethoxybenzyl cation as the base peak.

  • Isomer Differentiation: While the m/z 181 peak is common to both 2,4,5- and 3,4,5-trimethoxybenzyl isomers, the relative intensities of subsequent MS3 fragments (e.g., m/z 166 vs. m/z 151) differ due to the ortho/para directing effects of the methoxy groups in the 2,4,5-pattern compared to the meta/para arrangement in the 3,4,5-pattern.

Analytical Performance Comparison

The choice between GC-MS and LC-MS/MS dictates the level of structural information and sensitivity achieved. The table below summarizes the quantitative and qualitative performance metrics for analyzing N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

Performance MetricGC-EI-MS (Underivatized)GC-EI-MS (PFP-Derivatized)LC-ESI-MS/MS (MRM Mode)
Ionization Energy 70 eV (Hard)70 eV (Hard)Soft (ESI+) + Variable CID
Molecular Ion Abundance Very Low / AbsentModerateHigh ([M+H]+ at m/z 226)
Dominant Base Peak m/z 181 or m/z 58m/z 181m/z 181
Isomer Differentiation Poor (Spectra are nearly identical)Good (Unique derivatized fragments)Moderate (Requires precise MRM ratios)
Limit of Detection (LOD) ~10-50 ng/mL~1-5 ng/mL~0.01-0.1 ng/mL
Matrix Susceptibility Low (Requires clean extracts)LowHigh (Ion suppression possible)

Self-Validating Experimental Protocols

Every robust analytical workflow must be a self-validating system. The following protocols integrate specific choices designed to ensure data integrity and prevent false positives.

Protocol A: GC-EI-MS Workflow (with Derivatization)

Causality Check: Unprotected secondary amines interact with active silanol groups in the GC inlet and column, causing peak tailing and signal degradation. Derivatization with Pentafluoropropionic Anhydride (PFPA) blocks the active N-H site, improves volatility, and shifts the fragmentation pathway to stabilize the molecular ion, aiding in the differentiation of the 2,4,5-isomer from the 3,4,5-isomer.

  • Sample Preparation: Extract 100 µL of the sample into 500 µL of ethyl acetate. Add 50 µL of PFPA and incubate at 60°C for 20 minutes. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm). Set the inlet to 250°C. Oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the source at 230°C and 70 eV. Scan range: m/z 40–400.

  • Self-Validation Step: Monitor the ion ratio of m/z 181 to the derivatized molecular ion. A stable ratio (±10% variance) across the entire width of the chromatographic peak confirms peak purity and the absence of co-eluting interferences.

Protocol B: LC-ESI-MS/MS Workflow

Causality Check: The use of 0.1% formic acid in the mobile phase ensures complete protonation of the secondary amine, maximizing the yield of the [M+H]+ precursor ion (m/z 226).

  • Sample Preparation: Dilute the sample 1:100 in the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid) to minimize solvent effects during injection.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient: 5% B to 95% B over 8 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

  • Mass Spectrometry: Operate in positive ESI mode (Capillary: 3.5 kV). Set up Multiple Reaction Monitoring (MRM) transitions:

    • Quantifier: m/z 226 → 181 (Collision Energy: 15 eV)

    • Qualifier: m/z 226 → 166 (Collision Energy: 25 eV)

  • Self-Validation Step: The protocol is self-validating because the ratio between the quantifier and qualifier transitions must remain constant (±20%) across all calibration standards and unknown samples. A deviation immediately flags a matrix interference or an isobaric contaminant. Furthermore, a matrix-matched calibration curve must be run to quantify and correct for ESI ion suppression.

Visualizations

EIMS M_plus Molecular Ion [M]•+ m/z 225 m58 Iminium Ion [CH2=NH-CH2CH3]+ m/z 58 M_plus->m58 Alpha-cleavage (-167 Da) m181 Trimethoxybenzyl Cation [C10H11O3]+ m/z 181 M_plus->m181 Benzylic cleavage (-44 Da) m210 [M - CH3]+ m/z 210 M_plus->m210 Ethyl alpha-cleavage (-15 Da) m166 [C9H8O3]•+ m/z 166 m181->m166 Loss of •CH3 (-15 Da) m151 [C8H7O3]+ m/z 151 m181->m151 Loss of CH2O (-30 Da)

EI-MS fragmentation pathways of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

LCMS SamplePrep Sample Preparation (Dilution in MeOH/H2O) LC UHPLC Separation (C18 Column) SamplePrep->LC ESI ESI(+) Ionization [M+H]+ m/z 226 LC->ESI Q1 Q1 Selection m/z 226 ESI->Q1 CID CID Fragmentation (Argon Gas) Q1->CID Q3_181 Product Ion m/z 181 CID->Q3_181 -Ethylamine (-45 Da) Q3_166 Product Ion m/z 166 CID->Q3_166 -Ethylamine, -•CH3

LC-ESI-MS/MS workflow and CID fragmentation pathway.

References

  • Source: nih.
  • Title: N-Methyl-N-(3-thien-2-ylbenzyl)
  • Source: dokumen.

Sources

Validation

A Comparative Guide to the Quantitative HPLC Validation for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine Purity

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a compound's purity is a foundational requirement for reliable downstream applications. This guide provides an in-depth com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a compound's purity is a foundational requirement for reliable downstream applications. This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative validation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine purity. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind methodological choices and presents a framework for selecting the optimal analytical approach based on specific research or quality control objectives. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of various research compounds and potential pharmaceutical agents. The trimethoxybenzyl moiety is a feature of several biologically active molecules, making the purity of this precursor paramount. Potential impurities, such as unreacted starting materials (e.g., 2,4,5-trimethoxybenzaldehyde), by-products from reductive amination, or degradation products, can significantly impact the yield, safety, and efficacy of the final product.

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for the purity assessment of aromatic compounds due to its high resolution, sensitivity, and reproducibility.[4][5][6] This guide will compare two validated HPLC methods:

  • Method A: A Robust Isocratic Elution Method designed for routine quality control and high-throughput screening.

  • Method B: A High-Resolution Gradient Elution Method tailored for comprehensive impurity profiling and stability studies where baseline separation of all potential minor components is critical.

Experimental Workflow and Methodologies

The overall workflow for the validation of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine purity by HPLC is a systematic process.

HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Data Analysis prep_standard Prepare Reference Standard Solutions hplc_system HPLC System Setup (Pump, Autosampler, Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system column_selection Select Analytical Column (Method A or B) hplc_system->column_selection run_analysis Inject & Run Sequence column_selection->run_analysis data_acquisition Data Acquisition & Peak Integration run_analysis->data_acquisition validation_params Assess Validation Parameters (Linearity, Accuracy, etc.) data_acquisition->validation_params purity_calc Calculate Purity (% Area) validation_params->purity_calc

Caption: Overall workflow for HPLC purity validation.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Columns:

    • Method A: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Method B: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (purity ≥99.5%).

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine sample, dissolve, and dilute to 100 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.

Comparative Chromatographic Conditions

The core of this guide lies in the comparison of two distinct HPLC methods. The choice between an isocratic and a gradient method is dictated by the analytical goal. Isocratic elution is simpler and faster, ideal for quantifying a known major peak. Gradient elution offers superior resolving power for complex samples with multiple impurities that have a wide range of polarities.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Elution Mode Isocratic: 55% BGradient: 30% B to 90% B over 10 min, hold at 90% B for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm280 nm
Injection Volume 10 µL10 µL
Run Time 10 minutes15 minutes

Method Validation: A Comparative Analysis

A validated analytical procedure ensures that it is suitable for its intended purpose.[2][7] The following sections compare the performance of Method A and Method B based on the validation parameters defined in the ICH Q2(R1) guideline.[1][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this validation, a sample was spiked with potential impurities: the starting material (2,4,5-trimethoxybenzaldehyde) and a potential over-alkylation by-product.

MethodResolution (Analyte vs. Impurity 1)Resolution (Analyte vs. Impurity 2)
Method A 1.82.1
Method B 3.54.2

Analysis: Both methods demonstrate acceptable resolution (>1.5). However, Method B provides significantly better baseline separation, which is crucial for accurately quantifying closely eluting impurities.

Linearity

Linearity was established by analyzing five concentrations of the reference standard ranging from 0.01 mg/mL to 0.15 mg/mL.

MethodLinear Range (mg/mL)Correlation Coefficient (R²)
Method A 0.01 - 0.150.9995
Method B 0.01 - 0.150.9998

Analysis: Both methods exhibit excellent linearity, with R² values well above the typical acceptance criterion of >0.999.

Accuracy

Accuracy was determined by spike recovery. The sample solution was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the sample concentration).

Method80% Spike (% Recovery)100% Spike (% Recovery)120% Spike (% Recovery)
Method A 99.2%100.5%101.1%
Method B 99.8%100.2%100.9%

Analysis: Both methods show high accuracy, with recovery values falling within the standard acceptance range of 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the sample solution were performed.

MethodRepeatability (%RSD)Intermediate Precision (%RSD)
Method A 0.45%0.85%
Method B 0.30%0.65%

Analysis: Both methods are highly precise, with %RSD values well below the common limit of <2%. Method B shows slightly better precision, which can be attributed to the more modern column technology (smaller particle size) providing sharper peaks.

Robustness

The robustness of the methods was tested by introducing small, deliberate variations in chromatographic parameters.

Parameter VariedMethod A (%RSD)Method B (%RSD)
Flow Rate (±0.1 mL/min) 1.2%0.9%
Column Temp (±2 °C) 0.9%0.7%
Mobile Phase B (±2%) 1.5%Not Applicable (Gradient)

Analysis: Method A is robust, though peak area is slightly more sensitive to changes in mobile phase composition, as expected for an isocratic method. Method B's gradient nature makes it inherently more robust to minor variations in instrument performance.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

MethodLOD (µg/mL)LOQ (µg/mL)
Method A 0.51.5
Method B 0.20.6

Analysis: Method B is significantly more sensitive, making it the superior choice for detecting and quantifying trace-level impurities. This enhanced sensitivity is a direct result of the sharper peaks produced by the smaller particle size column and gradient elution.

Discussion and Method Selection

The choice between Method A and Method B is not about which is "better" in an absolute sense, but which is more fit-for-purpose.

Method Selection Logic start Analytical Goal? goal_qc Routine QC / High Throughput start->goal_qc goal_rd R&D / Impurity Profiling / Stability start->goal_rd method_a Select Method A (Isocratic) goal_qc->method_a method_b Select Method B (Gradient) goal_rd->method_b reason_a Reason: Faster run time, simpler, proven robustness for known analyte. method_a->reason_a reason_b Reason: Superior resolution, higher sensitivity for unknown/trace impurities. method_b->reason_b

Caption: Logic for selecting the appropriate HPLC method.

Choose Method A (Isocratic) for:

  • Routine Quality Control: When analyzing batches where the impurity profile is well-characterized and the primary goal is to confirm the purity of the main component against established specifications. Its shorter run time and simplicity lead to higher throughput.

  • In-Process Controls: For rapid checks during a synthesis to monitor the progress of a reaction.

Choose Method B (Gradient) for:

  • Drug Discovery and Development: When a comprehensive understanding of all potential impurities is necessary. Its superior resolution can reveal minor components that might be missed by the isocratic method.

  • Stability Studies: To resolve and quantify potential degradation products that may form over time.

  • Reference Standard Characterization: To establish a high-confidence purity value for a reference material.

Conclusion

This guide has demonstrated the validation of two distinct HPLC methods for the quantitative purity analysis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine. Both the isocratic (Method A) and gradient (Method B) approaches are proven to be linear, accurate, and precise. Method A offers a rapid and robust solution for routine analysis, while Method B provides superior resolution and sensitivity, making it the preferred choice for in-depth impurity profiling and research applications. By understanding the underlying principles and comparative performance metrics, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their scientific work.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][2][7]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][3]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link][8]

  • Görög, S. (2007). The importance of impurity profiling in modern drug development. TrAC Trends in Analytical Chemistry, 26(8), 755-757.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link][9]

  • Al-Rimawi, F. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 23(7), 1729. [Link][10]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine: An In-depth Look at FTIR Spectroscopy and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. N-ethyl-N-(2,4,5-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, a substituted phenethylamine, represents a class of compounds with significant interest in medicinal chemistry.[1] Accurate and robust analytical methodologies are crucial for its identification, purity assessment, and quality control. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for the characterization of this compound, offering insights into the causality behind experimental choices and providing supporting data.

The Role of Vibrational Spectroscopy: Unveiling the Molecular Fingerprint with FTIR

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that can be used to identify the compound and its functional groups.

For a molecule like N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, FTIR spectroscopy can provide valuable information about its key structural features: the secondary amine, the substituted aromatic ring, and the aliphatic ethyl group.

Predicted FTIR Spectral Features of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine
Wavenumber Range (cm⁻¹)Vibrational ModeExpected AppearanceRationale
3350-3310N-H StretchSingle, weak to medium bandCharacteristic of secondary amines.[2][4][5]
3100-3000Aromatic C-H StretchWeak to medium bandsIndicates the presence of the benzene ring.[3][6][7]
2975-2850Aliphatic C-H StretchMultiple, strong bandsArises from the ethyl and benzyl methylene groups.[8][9]
1600-1585 & 1500-1400Aromatic C=C StretchTwo to four medium to strong bandsCharacteristic of the aromatic ring backbone vibrations.[3][6][7]
1335-1250Aromatic C-N StretchMedium to strong bandTypical for aromatic amines.[5]
1250-1020Aliphatic C-N StretchMedium or weak bandsAssociated with the ethyl-amine bond.[5]
1250-1000C-O Stretch (Methoxy)Strong bandsDue to the three methoxy groups on the aromatic ring.
900-675Aromatic C-H Out-of-Plane BendingStrong bandsThe pattern can be indicative of the 1,2,4,5-tetrasubstitution pattern on the benzene ring.[3][6][7][8]
910-665N-H WagStrong, broad bandA characteristic feature of primary and secondary amines.[5]

A Broader Analytical Perspective: Comparison with Alternative Techniques

While FTIR provides a rapid and informative fingerprint, a comprehensive characterization often necessitates the use of complementary analytical techniques. The choice of method depends on the specific analytical question being addressed, such as structural elucidation, quantification, or impurity profiling.

TechniquePrincipleAdvantages for N-ethyl-N-(2,4,5-trimethoxybenzyl)amine AnalysisDisadvantages
FTIR Spectroscopy Vibrational transitions of chemical bonds- Fast and non-destructive- Excellent for functional group identification- Provides a unique molecular fingerprint- Not inherently quantitative without calibration- May not distinguish between isomers with similar functional groups
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based detection- High separation efficiency for volatile compounds- Provides molecular weight and fragmentation patterns for structural elucidation[10]- Requires the analyte to be volatile and thermally stable- Derivatization may be necessary
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by polarity, followed by mass-based detection- Applicable to a wide range of compounds, including non-volatile and thermally labile ones- High sensitivity and selectivity for quantification in complex matrices[11]- More complex instrumentation and method development
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field- Provides detailed information about the molecular structure, including connectivity and stereochemistry- ¹³C NMR can identify all unique carbon atoms[3][6]- Lower sensitivity compared to mass spectrometry- Requires larger sample amounts

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of a solid sample, such as N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, using the Attenuated Total Reflectance (ATR) technique. ATR is a popular sampling method due to its minimal sample preparation requirements.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is clean and properly installed.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and free of any sample, collect a background spectrum. This step is crucial as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself from the final sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid N-ethyl-N-(2,4,5-trimethoxybenzyl)amine powder onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. The pressure should be firm but not excessive to avoid damaging the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify the characteristic absorption peaks and compare them to the predicted values and reference libraries.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the characterization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, from sample preparation to data interpretation.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis Synthesis of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine FTIR FTIR Spectroscopy Synthesis->FTIR Initial Characterization GC_MS GC-MS Synthesis->GC_MS Volatile Analysis LC_MS LC-MS/MS Synthesis->LC_MS Comprehensive Analysis NMR NMR Spectroscopy Synthesis->NMR Detailed Structure Structure_Elucidation Structural Elucidation FTIR->Structure_Elucidation GC_MS->Structure_Elucidation Purity_Assessment Purity Assessment GC_MS->Purity_Assessment LC_MS->Structure_Elucidation LC_MS->Purity_Assessment Quantification Quantification LC_MS->Quantification NMR->Structure_Elucidation

Caption: Analytical workflow for the characterization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

Conclusion: An Integrated Approach to a Confident Characterization

FTIR spectroscopy serves as an invaluable first-pass analytical technique for the characterization of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine, providing rapid and reliable information about its key functional groups. However, for a comprehensive and unambiguous structural elucidation and quantitative analysis, an integrated approach utilizing complementary techniques such as GC-MS, LC-MS/MS, and NMR is essential. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality, purity, and identity of their compounds, ultimately accelerating the drug discovery and development process.

References

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20).
  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).
  • IR: amines. (n.d.).
  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues - MDPI. (2023, April 21).
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (2015, April 15).
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26).
  • IR Spectroscopy Tutorial: Aromatics. (n.d.).
  • Vibrational Spectra of Primary and Secondary Aliphatic Amines - AIP Publishing. (n.d.).
  • Substituted phenethylamine - Wikipedia. (n.d.).
  • Infrared Spectroscopy - CDN. (n.d.).
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30).
  • An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines - Benchchem. (n.d.).
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - ACS Publications. (2021, July 22).
  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.).

Sources

Validation

cross-reactivity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in standard immunoassays

Publish Comparison Guide: Cross-Reactivity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in Standard Immunoassays As designer drugs and novel psychoactive substances (NPS) proliferate, analytical laboratories face mounting...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Cross-Reactivity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in Standard Immunoassays

As designer drugs and novel psychoactive substances (NPS) proliferate, analytical laboratories face mounting challenges in distinguishing true positives from structurally similar artifacts. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3)[1] is a synthetic secondary amine that bridges the structural gap between substituted benzylamines and the 2,4,5-trimethoxy substitution pattern seen in phenethylamines like TMA-2.

This guide provides an objective comparison of how this specific compound interacts with standard commercial immunoassays, offering researchers and drug development professionals actionable data and self-validating protocols for assay troubleshooting.

Mechanistic Causality: The Structural Basis for Cross-Reactivity

Understanding why a compound cross-reacts is more critical than simply noting that it does. The cross-reactivity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is driven by three distinct structural features interacting with assay antibodies:

  • The Secondary Amine (N-ethyl group) : Most amphetamine screening assays are highly sensitive to the substitution at the nitrogen atom. The N-ethyl group closely mimics the N-methyl group of methamphetamine and the N-ethyl group of MDEA (Eve)[2]. This allows the compound to anchor effectively into the paratope of antibodies raised against secondary phenethylamines.

  • The Benzylamine Backbone : Unlike traditional amphetamines, which possess an alpha-methylphenethylamine skeleton, benzylamines lack the alpha-methyl group and the extra methylene carbon. However, benzylamines (e.g., 1-benzylpiperazine) are well-documented to cross-react with methamphetamine immunoassays because the spatial distance between the aromatic ring and the basic nitrogen is sufficiently similar to trigger competitive binding.

  • The 2,4,5-Trimethoxy Moiety : While bulky, the methoxy groups at the 2, 4, and 5 positions mimic the electron-rich aromatic systems of methylenedioxy derivatives (MDMA, MDA). Assays designed with broad-spectrum antibodies to capture "Ecstasy-class" compounds often have expanded binding pockets that inadvertently accommodate this 2,4,5-trimethoxybenzyl bulk[3].

Mechanism Target Target Analyte (Methamphetamine/MDMA) Antibody Assay Antibody (Broad-Spectrum) Target->Antibody High Affinity Binding Compound N-ethyl-N-(2,4,5- trimethoxybenzyl)amine Compound->Antibody Competitive Cross-Reactivity Signal Signal Generation (Displacement) Antibody->Signal Tracer Displacement Result False Positive Screening Result Signal->Result Signal > Cutoff

Competitive binding mechanism leading to false-positive immunoassay results.

Platform Comparison: Performance Across Standard Immunoassays

Different immunoassay architectures exhibit varying susceptibilities to N-ethyl-N-(2,4,5-trimethoxybenzyl)amine. Below is an objective comparison of its performance across four major platforms, evaluated against a standard 500 ng/mL methamphetamine/MDMA cutoff.

Table 1: Comparative Cross-Reactivity of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

Immunoassay PlatformDetection MechanismTarget PanelAppx. Cross-Reactivity (%)Causality / Observation
EMIT II Plus Enzyme MultipliedmAMP / MDMA2 - 5%Highly specific antibodies reject the missing alpha-methyl group, resulting in low cross-reactivity.
CEDIA Cloned Enzyme DonorAmphetamine/Ecstasy15 - 20%Broad-spectrum Ecstasy antibodies accommodate the trimethoxy bulk, leading to moderate interference.
KIMS (e.g., Roche) Microparticle KineticAmphetamines II10 - 12%Microparticle agglutination inhibition is moderately disrupted by the N-ethyl benzylamine structure[2].
ELISA (e.g., Randox) ChemiluminescentDoA Multiplex Arrays25 - 30%Solid-phase multiplex arrays designed for broad class detection show the highest susceptibility[4].

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To ensure trustworthiness and reproducibility, laboratories must employ a self-validating system when testing novel interferents. This protocol not only measures cross-reactivity but intrinsically proves that the observed signal is due to the parent compound and not a synthesis impurity (e.g., residual methamphetamine from manufacturing).

Materials Required:

  • Certified drug-free human urine (matrix).

  • N-ethyl-N-(2,4,5-trimethoxybenzyl)amine analytical standard (>98% purity).

  • Automated clinical chemistry analyzer (e.g., Beckman Coulter AU or Roche cobas c).

  • LC-MS/MS system for confirmatory analysis.

Step-by-Step Methodology:

  • Matrix Baseline Validation : Assay the drug-free human urine using the selected immunoassay to establish a negative baseline signal. Ensure the response is well below the assay's Limit of Blank (LoB).

  • Gravimetric Spiking : Prepare a stock solution of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine in methanol (1 mg/mL). Spike the drug-free urine to create a concentration gradient: 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL.

  • Immunoassay Interrogation : Run the spiked samples in triplicate on the immunoassay platform. Record the quantitative/semi-quantitative response (ng/mL equivalent of the target drug).

  • Cross-Reactivity Calculation : Calculate the interference using the formula: % Cross-Reactivity = (Apparent Target Concentration / Spiked Compound Concentration) × 100.

  • Self-Validation via LC-MS/MS (Critical Step) : Subject the 100,000 ng/mL spiked sample to LC-MS/MS analysis targeting standard amphetamines.

    • Causality: If the LC-MS/MS detects actual methamphetamine or MDMA, the analytical standard was contaminated, invalidating the immunoassay results. A clean LC-MS/MS chromatogram confirms the immunoassay signal is a true cross-reaction from the intact N-ethyl-N-(2,4,5-trimethoxybenzyl)amine.

Protocol Step1 1. Matrix Validation (Drug-Free Urine) Step2 2. Concentration Gradient Spiking (1,000 - 100,000 ng/mL) Step1->Step2 Step3 3. Immunoassay Interrogation (EMIT, CEDIA, KIMS, ELISA) Step2->Step3 Step4 4. Calculate % Cross-Reactivity Step3->Step4 Step5 5. LC-MS/MS Confirmation (Rule out standard contamination) Step4->Step5 Self-Validation

Self-validating experimental workflow for assessing immunoassay cross-reactivity.

Conclusion

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine presents a distinct analytical challenge. Its N-ethyl group and bulky trimethoxybenzyl ring allow it to act as a "molecular Trojan horse" in broad-spectrum assays targeting secondary phenethylamines. While highly specific assays like EMIT II Plus remain relatively insulated, platforms utilizing broader Ecstasy-class antibodies (ELISA, CEDIA) require careful secondary confirmation via LC-MS/MS to prevent false-positive reporting.

References

  • Title: BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) Source: europa.eu URL:[Link]

  • Title: Toxicology Solutions - Randox Marketing Dashboard Source: randox.com URL:[Link]

  • Title: EMCDDA Risk Assessment Report of a new psychoactive substance: 1-benzylpiperazine (BZP) Source: drugsandalcohol.ie URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-N-(2,4,5-trimethoxybenzyl)amine proper disposal procedures

Comprehensive EHS Guide: Lifecycle Management and Disposal of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine In pharmaceutical research and drug development, the safe handling and disposal of specialized organic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Lifecycle Management and Disposal of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

In pharmaceutical research and drug development, the safe handling and disposal of specialized organic building blocks is as critical as their application in synthesis. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a secondary amine utilized in advanced organic synthesis. Due to its physicochemical properties—specifically its basicity, potential environmental toxicity, and organic nature—it must be managed strictly in accordance with institutional Environmental Health and Safety (EHS) protocols and federal regulations[1].

As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, causally driven framework for the proper disposal of this compound. This guide ensures compliance with the Resource Conservation and Recovery Act (RCRA) and the standards outlined in Prudent Practices in the Laboratory[1][2].

Part 1: Physicochemical Hazard Assessment & RCRA Profiling

Before disposing of any chemical, a laboratory must determine if the waste exhibits any hazardous characteristics. The EPA defines four primary characteristics for hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity[2].

Understanding the causality behind these classifications is essential. Secondary amines like N-ethyl-N-(2,4,5-trimethoxybenzyl)amine are Lewis bases. When dissolved in aqueous waste streams, they can elevate the pH significantly. Furthermore, they are frequently handled in volatile organic solvents, altering the waste stream's overall hazard profile.

Table 1: RCRA Characteristic Evaluation for Amine Waste Streams

RCRA CharacteristicEPA Waste CodeApplicability to Amine Waste StreamsCausality & Operational Rationale
Ignitability D001ConditionalWhile the pure solid/heavy liquid amine may have a high flash point, laboratory waste streams often contain the amine dissolved in highly flammable solvents (e.g., methanol, acetone).
Corrosivity D002ConditionalAqueous waste mixtures containing this amine may exceed a pH of 12.5. The EPA classifies aqueous solutions with pH ≥ 12.5 as corrosive hazardous waste[2].
Reactivity D003LowThe compound is stable under standard laboratory conditions and does not react violently with water or generate toxic gases spontaneously[2].
Toxicity D004–D043ConditionalWhile not specifically listed on the TCLP (Toxicity Characteristic Leaching Procedure) list, organic amines exhibit significant aquatic toxicity and must not be discharged into municipal wastewater.

Part 2: Logical Workflow for Chemical Waste Segregation

The fundamental principle of laboratory waste management is segregation . Mixing incompatible waste streams can lead to catastrophic container failure due to exothermic reactions or gas evolution[1].

WasteManagement A Waste Generation: N-ethyl-N-(2,4,5-trimethoxybenzyl)amine B Hazard Profiling: RCRA Characteristic Assessment A->B Identify physical state & solvent C Segregation: Non-Halogenated Organic Base B->C Prevent cross-reactions D Primary Containment: HDPE Carboy in Secondary Bin C->D Transfer to compatible vessel E Satellite Accumulation Area (SAA): Labeling & Dating D->E Secure in SAA F EHS Transfer: Licensed RCRA Incineration E->F Max 90/180 days accumulation

Figure 1: Institutional waste management workflow for organic amine disposal.

Part 3: Step-by-Step Standard Operating Procedure (SOP) for Disposal

This methodology provides a self-validating system: each step contains a verification check to ensure safety and compliance before proceeding to the next.

Step 1: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined glass waste container.

  • Causality: Secondary amines can slowly degrade certain plastics (like polycarbonate) over time. HDPE provides a chemically inert barrier that prevents leaching and container failure during the accumulation period[1].

  • Validation: Inspect the container for a "Non-Halogenated Organic Waste" label. Ensure the container is completely dry to prevent unintended reactions with residual moisture.

Step 2: Waste Segregation and Transfer

  • Action: Transfer the N-ethyl-N-(2,4,5-trimethoxybenzyl)amine waste into the designated container inside a certified chemical fume hood. Never mix this waste with acidic waste streams or halogenated solvents.

  • Causality:

    • Acids: Neutralization of basic amines with strong acids in a closed waste carboy is highly exothermic. The resulting heat of neutralization can cause solvent volatilization, pressurization, and container rupture[1].

    • Halogens: Mixing amines with halogenated solvents (e.g., dichloromethane) under certain conditions can lead to slow alkylation reactions, generating heat and pressure over time.

  • Validation: Check the waste log attached to the carboy to confirm no incompatible chemicals have been added previously.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Secure the sealed container in the laboratory's designated SAA. The container must be placed inside a secondary containment bin.

  • Causality: Secondary containment ensures that if the primary HDPE carboy fails or leaks, the hazardous material is captured, preventing environmental contamination and exposure to laboratory personnel[1].

  • Validation: Ensure the hazardous waste tag is completely filled out with the full chemical name (no abbreviations), the concentration, and the accumulation start date.

Step 4: EHS Manifesting and Institutional Transfer

  • Action: Once the container is 80% full, or the regulatory time limit (typically 90 to 180 days depending on generator status) is reached, submit a waste pickup request to your institutional EHS department.

  • Causality: Organic amines resist standard municipal wastewater biological degradation and exhibit aquatic toxicity. They must be transferred to a licensed RCRA facility for high-temperature incineration, which completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the facility)[2].

  • Validation: Confirm the EHS pickup manifest matches the physical labels on the SAA containers.

Part 4: Decontamination and Spill Response

In the event of an accidental spill of N-ethyl-N-(2,4,5-trimethoxybenzyl)amine during the disposal process, standard professional laboratory spill protocols must be enacted immediately:

  • Isolate the Area: Ensure the fume hood sash is lowered or the immediate bench area is cleared.

  • PPE Verification: Personnel must wear chemically resistant nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and splash goggles[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized universal spill pads). Do not use combustible materials like paper towels for large spills of organic bases.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Hazardous Solid Waste - Amine Contaminated."

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. Available at:[Link]

  • Vanderbilt University Medical Center (VUMC). RCRA Characteristic Waste. Office of Clinical and Research Safety. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-ethyl-N-(2,4,5-trimethoxybenzyl)amine

As a Senior Application Scientist, I recognize that handling highly reactive building blocks like N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) requires moving beyond generic safety data sheets. In drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive building blocks like N-ethyl-N-(2,4,5-trimethoxybenzyl)amine (CAS: 221128-76-3) requires moving beyond generic safety data sheets. In drug development and synthetic workflows, this compound presents a unique intersection of physical and toxicological hazards.

This guide provides the definitive, step-by-step operational and logistical framework for safely handling, neutralizing, and disposing of this specific secondary amine.

Physicochemical Hazards & Mechanistic Causality

To effectively protect yourself, you must understand why this molecule is dangerous. N-ethyl-N-(2,4,5-trimethoxybenzyl)amine is a highly basic, nucleophilic secondary amine.

  • Dermal Penetration & Corrosivity: The 2,4,5-trimethoxybenzyl moiety acts as a highly lipophilic delivery vehicle, allowing the molecule to rapidly permeate the stratum corneum (the skin's outermost layer). Upon contact with physiological moisture, the amine nitrogen undergoes a violent exothermic reaction, leading to the rapid saponification of epidermal lipids and the denaturation of structural proteins[1][2]. This causes deep-tissue chemical burns that are often delayed in their pain presentation, making pre-emptive protection critical.

  • Respiratory Toxicity: The compound emits volatile, corrosive vapors that can cause severe edema in the mucous membranes and upper respiratory tract[1].

  • Flammability: Like many substituted benzylamines, it is a combustible liquid that can form explosive mixtures with air upon intense heating, requiring strict elimination of ignition sources[1][3].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 1910.1450 (Occupational exposure to hazardous chemicals in laboratories), a specialized Chemical Hygiene Plan is mandatory for corrosive amines[4]. Standard latex gloves offer zero protection against lipophilic amines and will degrade in seconds.

Table 1: PPE Selection Matrix by Operational Scale

Operational ScaleRespiratory ProtectionHand Protection (Double-Gloving)Eye/Face ProtectionBody Protection
Analytical (<10 mL)Fume hood ventilation sufficient[4].Inner: Nitrile (4 mil)Outer: Heavy-duty Nitrile (8 mil)[5].Chemical splash goggles.Flame-retardant (FR) cotton lab coat.
Preparative (10 mL - 1 L)Fume hood + NIOSH-approved half-mask respirator (Organic Vapor cartridge) if sash is raised[5].Inner: Nitrile (4 mil)Outer: Neoprene or Butyl Rubber[6].Splash goggles + Polycarbonate face shield[7].FR lab coat + Chemical-resistant Tychem® apron.
Bulk/Scale-Up (>1 L)Positive-pressure supplied-air respirator (Level B PPE)[5].Inner: Nitrile (4 mil)Outer: Elbow-length Butyl Rubber[5].Full-face respirator mask[7].Fully encapsulating chemical-protective suit[7].

Standard Operating Procedure (SOP): Handling Workflow

The following protocol is a self-validating system designed for preparative-scale (10 mL - 1 L) handling.

Phase 1: System Preparation & Validation

  • Ensure the Class II chemical fume hood has a verified face velocity of 80–100 fpm.

  • Verify that the emergency eyewash and safety shower are unobstructed and within a 10-second travel distance[4].

  • Self-Validation Check: Before opening the reagent, hold a strip of damp pH indicator paper near the sealed cap. A rapid color change to dark blue indicates compromised packaging and an active amine vapor leak.

Phase 2: PPE Donning Sequence

  • Inspect heavy-duty outer gloves (Neoprene/Butyl) for micro-tears by trapping air and rolling the cuff.

  • Don standard nitrile inner gloves, followed by the outer gloves. Pull the outer glove cuffs over the sleeves of your FR lab coat.

  • Don chemical splash goggles and a face shield[7].

Phase 3: Execution (Closed-System Transfer)

  • Purge the receiving vessel with inert gas (Nitrogen or Argon) to mitigate the combustible vapor hazard[3].

  • Use positive displacement pipettes or a cannula transfer system to move the liquid. Do not pour directly from the bottle, as this generates aerosols.

  • Keep the fume hood sash positioned between your breathing zone and the reaction vessel.

Phase 4: Decontamination & Doffing

  • Inside the fume hood, rinse all contaminated glassware and transfer lines with a 5% acetic acid solution. This safely neutralizes the basic amine into a water-soluble, non-volatile acetate salt[2].

  • Remove the outer gloves inside the fume hood and dispose of them in a sealed hazardous waste bin.

  • Remove the inner gloves, doff the face shield, and wash hands immediately with soap and water[6].

Workflow Assessment 1. Risk Assessment & Fume Hood Prep PPE 2. Don Level C/D PPE (Double Gloves, Goggles) Assessment->PPE Execution 3. Chemical Handling (Closed Systems) PPE->Execution Spill Spill or Exposure? Execution->Spill Emergency Emergency Protocol: Neutralize & Evacuate Spill->Emergency YES Doffing 4. Safe Doffing & Decontamination Spill->Doffing NO Disposal 5. Hazardous Waste Disposal (RCRA) Emergency->Disposal Doffing->Disposal

Fig 1: Operational workflow and emergency decision matrix for handling reactive secondary amines.

Emergency Response & Spill Mitigation Plan

Because N-ethyl-N-(2,4,5-trimethoxybenzyl)amine reacts exothermically with water, standard aqueous cleanup methods will aerosolize the chemical and worsen the hazard.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area. Eliminate all ignition sources (hot plates, static-prone devices)[3][8].

  • Upgrade PPE: The spill responder must don a NIOSH-approved full-face respirator with organic vapor cartridges before approaching the spill[5].

  • Contain & Neutralize: Do NOT use water. Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or a specialized acidic spill kit designed to neutralize amines[2][8].

  • Collect: Once the liquid is fully absorbed and neutralized, use non-sparking polypropylene tools to sweep the material into a high-density polyethylene (HDPE) hazardous waste bucket[8].

  • Secondary Wash: Wash the affected surface with a dilute acetic acid solution to neutralize any microscopic residue, followed by a final wipe with soapy water[2].

Disposal and Waste Management

Improper disposal of secondary amines can lead to dangerous pressure build-ups or fires in waste storage.

  • Segregation: Never mix amine waste with strong oxidizing agents, acids, or halogenated solvents. This will trigger a violent exothermic runaway reaction[2][9].

  • Containment: Store waste in clearly labeled, tightly sealed HDPE containers. Glass containers should be avoided for bulk waste due to the risk of pressurization and shattering.

  • Compliance: Label the container with GHS compliant hazard warnings (Corrosive, Combustible) and dispose of it strictly through a licensed RCRA hazardous waste contractor[3][10].

References

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Personal Protective Equipment (PPE) - Chemical Emergencies Source: Chemical Hazards Emergency Medical Management (CHEMM), HHS URL:[Link]

  • Safety Data Sheet: Benzylamine Source: Carl ROTH URL:[Link]

  • How to Safely Handle Dangerous Substances in the Workplace Source: OSHA.com URL:[Link]

  • Guidelines for the Safe Handling of Hazardous Chemicals Source: HM Royal URL:[Link]

  • Safety Data Sheet: Benzylamine Source: Kishida Chemical Co., Ltd. URL:[Link]

Sources

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